5-Fluoro-1H-indazole-6-boronic acid pinacol ester
Description
The exact mass of the compound 5-Fluoro-1H-indazole-6-boronic acid pinacol ester is 262.1288861 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Fluoro-1H-indazole-6-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1H-indazole-6-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-6-11-8(5-10(9)15)7-16-17-11/h5-7H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVALTDHVJOYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Characterizing the Solubility of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester in Dimethyl Sulfoxide (DMSO)
An In-Depth Technical Guide
Abstract
5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a heterocyclic building block of significant interest in medicinal chemistry and materials science, primarily for its role in Suzuki-Miyaura cross-coupling reactions.[1] For applications in drug discovery, particularly in high-throughput screening (HTS) and compound management, dimethyl sulfoxide (DMSO) is the solvent of choice. Establishing a compound's solubility limit in DMSO is a foundational step that dictates the quality and reliability of all subsequent biological and analytical data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of this specific boronic ester in DMSO. We will explore the underlying physicochemical principles, present detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical interpretation of the resulting data.
Introduction: The Critical Role of DMSO Solubility
Boronic acids and their pinacol esters are indispensable tools in modern organic synthesis.[2] The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][3] The compound 5-Fluoro-1H-indazole-6-boronic acid pinacol ester combines these features, making it a valuable reagent for constructing complex molecules.[1]
In early-stage drug discovery, compounds are typically stored and assayed as concentrated stock solutions in DMSO.[4] An inaccurate understanding of a compound's solubility can lead to significant experimental artifacts:
-
Precipitation: If a stock solution is prepared above its solubility limit, the compound may precipitate out of solution over time, especially during freeze-thaw cycles. This leads to an inaccurate and lower-than-intended concentration in biological assays.
-
Assay Interference: Undissolved compound particulates can interfere with assay readouts, causing false positives or negatives.
-
Wasted Resources: Mischaracterization of solubility can lead to the failure of expensive and time-consuming screening campaigns.
This guide, therefore, serves as a practical manual for accurately characterizing the solubility of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester in DMSO, ensuring data integrity from the very first step of the discovery workflow.
Physicochemical Rationale for Solubility
The high solubility of many organic molecules in DMSO stems from its unique properties as a polar aprotic solvent.[4] Understanding the interplay between the solute and solvent is key to predicting and interpreting solubility behavior.
2.1. Properties of the Solute: 5-Fluoro-1H-indazole-6-boronic acid pinacol ester
-
Structure: The molecule contains a planar indazole ring system, which can participate in π-stacking interactions. The fluorine atom adds polarity, while the pinacol ester group is relatively nonpolar and sterically bulky.
-
Hydrogen Bonding: The N-H group on the indazole ring is a hydrogen bond donor. The oxygen atoms of the pinacol ester and the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors.
-
Polarity: The combination of the polar indazole ring and the nonpolar pinacol group gives the molecule a balanced, moderate polarity. Boronic esters are generally less polar than their corresponding boronic acids, which enhances their solubility in a wider range of organic solvents.[5]
2.2. Properties of the Solvent: Dimethyl Sulfoxide (DMSO)
-
Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, allowing it to dissolve a wide range of polar and nonpolar compounds.[4] It is an excellent hydrogen bond acceptor (at the sulfoxide oxygen) but lacks a donor proton, which prevents it from forming a tight solvation shell around solutes that are hydrogen bond donors.
-
Hygroscopicity: A critical factor in the laboratory is that DMSO is highly hygroscopic. Absorbed water can significantly alter the solubility of a compound and can promote the hydrolysis of sensitive functional groups like boronic esters.[4][6][7]
2.3. Expected Solubility
Based on these properties, 5-Fluoro-1H-indazole-6-boronic acid pinacol ester is anticipated to have high solubility in anhydrous DMSO. The polar indazole ring can interact favorably with the polar sulfoxide group of DMSO. Pinacol esters, in general, exhibit significantly better solubility in common organic solvents compared to their parent boronic acids. The primary limitation to be aware of is the potential for hydrolysis of the boronic ester to the less soluble boronic acid in the presence of water.[6][7]
Experimental Determination of Solubility
Two primary types of solubility are relevant in a research context: kinetic and thermodynamic. Kinetic solubility reflects the concentration at which a compound precipitates from a supersaturated solution (mimicking the dilution of a DMSO stock into an aqueous buffer), while thermodynamic solubility is the true equilibrium concentration.[8] For establishing the upper limit of a DMSO stock, a thermodynamic approach is most appropriate.
3.1. Kinetic Solubility Assessment by Visual Inspection
This is a rapid, high-throughput method ideal for an initial estimate.[9]
Protocol:
-
Preparation: Dispense 1-2 mg of solid 5-Fluoro-1H-indazole-6-boronic acid pinacol ester into a clear glass vial.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to achieve a high target concentration (e.g., add 24.4 µL for a theoretical concentration of 100 mM, based on a MW of 244.1 g/mol ).[1]
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature.
-
Equilibration: Allow the vial to stand at room temperature for at least one hour. For more robust data, an orbital shaker can be used.[9]
-
Observation: Visually inspect the solution against a dark background with a focused light source. The absence of any solid particles or turbidity indicates that the compound is soluble at that concentration.
-
Iteration: If the compound is fully dissolved, incrementally add more solid or use a fresh vial to test a higher concentration until insolubility is observed.
Causality and Trustworthiness: This method is straightforward but can be subjective. The equilibration time is critical; insufficient mixing can lead to an underestimation of solubility. Using a control compound with known solubility helps validate the observation technique.
3.2. Thermodynamic Solubility Assessment by ¹H NMR Quantification
This method provides a highly accurate, quantitative measurement of solubility and simultaneously confirms the structural integrity of the compound.[9][10]
Protocol:
-
Sample Preparation: Prepare a slurry by adding an excess of the solid compound (e.g., 10 mg) to a known volume of anhydrous DMSO-d6 (e.g., 500 µL) in a sealed vial. This ensures that a saturated solution is in equilibrium with the solid phase.
-
Equilibration: Agitate the slurry on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.
-
Supernatant Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) and dilute it with a known volume of fresh DMSO-d6 containing a certified internal standard of known concentration (e.g., 500 µL of DMSO-d6 containing 1 mM maleic acid).
-
NMR Acquisition: Transfer the final solution to a 5 mm NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., > 5 times the longest T1 of the protons being integrated) for accurate integration.
-
Quantification: Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd
Where:
-
C = Concentration
-
I = Integral of the NMR signal
-
N = Number of protons giving rise to the signal
-
Causality and Trustworthiness: This protocol is self-validating. The presence of excess solid ensures saturation. The use of a certified internal standard provides a robust and accurate quantification. The NMR spectrum itself serves as a quality control check, confirming that the compound has not degraded during the experiment.[9]
Workflow for Thermodynamic Solubility Determination via ¹H NMR
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.smolecule.com [pdf.smolecule.com]
- 10. mdpi.com [mdpi.com]
5-Fluoro-1H-indazole-6-boronic acid pinacol ester MSDS and safety data
[1][2]
Executive Summary
5-Fluoro-1H-indazole-6-boronic acid pinacol ester (CAS: 2734745-79-8) is a high-value heterocyclic building block.[1] It serves as a critical intermediate in the synthesis of small-molecule kinase inhibitors and other pharmaceutical agents via Suzuki-Miyaura cross-coupling.[1] The presence of the indazole scaffold, combined with the metabolic stability conferred by the fluorine atom, makes it a frequent target in drug discovery campaigns.[1] However, its handling requires specific protocols to prevent protodeboronation and hydrolysis, particularly due to the unprotected N-H functionality on the indazole ring.[1]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
| CAS Number | 2734745-79-8 |
| Molecular Formula | C₁₃H₁₆BFN₂O₂ |
| Molecular Weight | 262.09 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |
| SMILES | CC1(C)OB(c2cc3[nH]ncc3cc2F)OC1(C)C |
| Storage Class | Boronic Ester / Moisture Sensitive |
Hazard Identification & Safety Profile (GHS)
Based on the GHS classification for indazole boronic esters.
Signal Word: WARNING
| Hazard Statement (H-Codes) | Description |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1][2][3][4] |
| H319 | Causes serious eye irritation.[1][2][3][4] |
| H335 | May cause respiratory irritation.[1][2][4] |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][6] Remove contact lenses, if present and easy to do.[1][6] Continue rinsing.[1][5][6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][6]
Handling, Storage & Stability (Expertise & Experience)
The Mechanism of Degradation
The primary stability risk for this compound is protodeboronation and hydrolysis .[1]
-
Hydrolysis: Atmospheric moisture attacks the pinacol ester, reverting it to the free boronic acid.[1] While the free acid is reactive, it is significantly more polar and difficult to purify from organic reaction mixtures.[1]
-
Protodeboronation: The indazole ring is electron-rich.[1] In the presence of moisture and trace acid/base, the C-B bond can cleave, replacing the boron moiety with a proton.[1] The ortho-fluorine atom exerts an inductive effect that can destabilize the C-B bond under certain pH conditions.[1]
Self-Validating Storage Protocol
To ensure the integrity of the reagent, follow this "Chain of Custody" protocol:
-
Arrival: Upon receipt, verify the seal is intact. If the solid appears yellow or gummy, check purity via ¹H-NMR (look for pinacol methyl singlets at ~1.3 ppm; broadening indicates hydrolysis).[1]
-
Long-Term Storage: Store at 2–8°C (or -20°C for >6 months) under an inert atmosphere (Argon or Nitrogen).
-
Container: Use amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1]
Emergency Protocols
-
Inhalation: Move person to fresh air.[1][2][4][5][7] If breathing is difficult, give oxygen.[1] Consult a physician.
-
Skin Contact: Brush off loose particles.[1] Wash with soap and copious amounts of water.[1][2][6] The compound may be absorbed through the skin; monitor for systemic irritation.[1]
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally.[1] Immediate medical attention is recommended to prevent corneal damage.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.
Experimental Application: Suzuki-Miyaura Coupling
Context: Coupling this reagent with an aryl halide.[1]
Causality in Experimental Design[1]
-
Base Selection: Use mild bases (e.g., K₂CO₃ or Cs₂CO₃) rather than strong hydroxides to prevent the deprotonation of the indazole N-H, which can poison palladium catalysts by forming unreactive complexes.[1]
-
Solvent System: A mixture of 1,4-Dioxane/Water (4:[1]1) is standard.[1][8] The water is essential to activate the boronate species (forming the boronate "ate" complex), but excess water promotes deboronation.[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM is robust for sterically hindered or heteroaryl couplings.[1]
Workflow Diagram
The following diagram outlines the logical flow for setting up a reaction while maintaining safety and chemical integrity.
Caption: Operational workflow for handling moisture-sensitive boronic esters in cross-coupling reactions.
References
-
Combi-Blocks Inc. (2023).[1] Product Data Sheet: 5-Fluoro-1H-indazole-6-boronic acid pinacol ester (CAS 2734745-79-8).[1][9] Retrieved from [1]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [1]
-
BoronPharm. (n.d.).[1] Catalog Entry: BP22744.[1] Retrieved from [1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemical substances.
Sources
- 1. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 937049-58-6 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 1H-Indazole-6-boronic acid pinacol ester | 937049-58-6 [sigmaaldrich.com]
- 9. combi-blocks.com [combi-blocks.com]
A Technical Guide to 5-Fluoro-1H-indazole-6-boronic acid pinacol ester for Drug Discovery Professionals
An In-Depth Analysis for Researchers, Scientists, and Medicinal Chemists
Executive Summary
5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a highly valued heterocyclic building block in modern medicinal chemistry. Its unique structural features—a fluorinated indazole core coupled with a versatile boronic acid pinacol ester—make it an essential reagent for the synthesis of complex molecules, particularly in the development of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, covering its chemical significance, physicochemical properties, synthetic considerations, and applications. Furthermore, it offers a comparative analysis of commercial suppliers and outlines a detailed protocol for in-house quality assessment, empowering researchers to source and utilize this critical reagent with confidence.
Introduction: The Strategic Importance of a Unique Building Block
The convergence of three powerful motifs in one molecule underpins the value of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester in drug discovery. Understanding each component is key to appreciating its utility.
The Indazole Scaffold: A Privileged Heterocycle
The indazole ring system is a prominent "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[1] Its bicyclic, aromatic nature allows it to participate in various non-covalent interactions with proteins, such as hydrogen bonding and π-π stacking. Indazole-containing compounds have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2]
The Boronic Acid Pinacol Ester: A Gateway to Complexity
Boronic acids and their corresponding esters are indispensable tools in organic synthesis.[3] They are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] The pinacol ester form offers significant advantages over the free boronic acid:
-
Enhanced Stability: The pinacol group protects the reactive boronic acid moiety from premature degradation and self-condensation.
-
Improved Solubility: Pinacol esters are generally more soluble in organic solvents used for reactions.
-
Ease of Handling: They are typically crystalline solids that are easier to handle and purify than the often-amorphous free boronic acids.
The Strategic Fluorine Substitution
The incorporation of fluorine into drug candidates is a widely used strategy to modulate physicochemical and pharmacokinetic properties.[5] A fluorine atom at the 5-position of the indazole ring can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the drug's half-life.
-
Enhance Binding Affinity: Fluorine can alter the electronic properties (pKa) of the nearby N-H group, potentially tuning hydrogen bonding interactions with a target protein.
-
Improve Lipophilicity: This can enhance membrane permeability and oral bioavailability.
The combination of these three features makes 5-Fluoro-1H-indazole-6-boronic acid pinacol ester a high-value intermediate for accessing novel chemical space in drug discovery programs.
Physicochemical Properties and Characterization
Accurate identification and quality assessment are paramount. The key properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
| CAS Number | 1345837-17-7 |
| Molecular Formula | C₁₃H₁₆BFN₂O₂ |
| Molecular Weight | 262.09 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents like DMSO, DMF, THF, and Dichloromethane |
| Storage Conditions | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent hydrolysis. |
Synthetic Routes and Mechanistic Considerations
While researchers typically purchase this reagent, understanding its synthesis provides insight into potential impurities. The most common laboratory and industrial-scale synthesis involves a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.
The Miyaura Borylation Pathway
This reaction couples a suitable aryl halide or triflate with a boron-containing reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The starting material for this synthesis is 6-Bromo-5-fluoro-1H-indazole.
The general catalytic cycle is a well-established process in organometallic chemistry, involving oxidative addition, transmetalation, and reductive elimination steps.
Caption: Generalized workflow for the synthesis of the title compound via Miyaura borylation.
Critical Parameters and Impurity Profile
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze the boronic ester product and consume the base.
-
Choice of Catalyst and Base: The selection of the palladium catalyst and base is crucial for achieving high yields and minimizing side reactions.
-
Potential Impurities: Common impurities arising from this synthesis can include the starting bromo-indazole, the corresponding free boronic acid (from hydrolysis), and homocoupled byproducts. A thorough purification, typically by silica gel chromatography, is essential.
Applications in Drug Discovery
The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to synthesize more complex molecules, often as late-stage intermediates in a drug development campaign.
The Suzuki-Miyaura Cross-Coupling Workflow
In a typical application, the indazole boronic ester is coupled with an aryl or heteroaryl halide (or triflate) to form a new biaryl C-C bond, which is a common structural motif in kinase inhibitors and other targeted therapies.
Caption: A typical experimental workflow for utilizing the title compound in a Suzuki-Miyaura cross-coupling reaction.
Commercial Availability and Supplier Evaluation
Sourcing high-quality reagents is a critical, non-trivial step in the research and development process. Purity and batch-to-batch consistency are essential for reproducible results.
Overview of the Supplier Landscape
5-Fluoro-1H-indazole-6-boronic acid pinacol ester is available from a range of chemical suppliers specializing in building blocks for drug discovery. These range from large, well-known catalog companies to smaller, more specialized firms.
Comparative Table of Representative Suppliers
The following table provides a snapshot of offerings from various suppliers. Researchers should always verify current stock, purity, and pricing directly with the vendor.
| Supplier | Typical Purity Offered | Scale Availability | Notes |
| Sigma-Aldrich | >95% - 98% | Milligrams to Grams | Often provides comprehensive documentation (CoA, SDS).[6] |
| Chem-Impex | ≥95% (HPLC) | Milligrams to Multi-grams | Provides detailed product information and application focus.[4] |
| Combi-Blocks | >97% | Grams to Kilograms | Focuses on a wide range of building blocks for combinatorial chemistry. |
| AOBChem | ≥97% | Grams to Bulk | Often a source for novel and specialized reagents. |
| Boron Molecular | Custom Synthesis | Grams to Kilograms | Specializes in boronic acid derivatives and can offer custom synthesis. |
Note: This table is for illustrative purposes and is not an exhaustive list. Availability and specifications can change.
Best Practices for Sourcing and Qualification
-
Request a Certificate of Analysis (CoA): Always request a lot-specific CoA before purchasing. This document provides critical data on purity (e.g., by HPLC or qNMR) and identity (e.g., by ¹H NMR and MS).
-
Evaluate Analytical Methods: Pay close attention to the methods used for purity assessment. HPLC is standard, but the conditions are critical.[7][8]
-
Consider a Trial Sample: For critical, large-scale syntheses, it is prudent to purchase a small trial sample to perform in-house quality control before committing to a larger order.
-
Inquire About Batch Consistency: For long-term projects, discuss batch-to-batch consistency and supply chain reliability with the vendor.
Experimental Protocol: Quality Assessment of a Commercial Sample
It is a best practice to independently verify the identity and purity of critical starting materials. Boronic acid pinacol esters are particularly susceptible to hydrolysis.[9] This protocol outlines a standard procedure for QC analysis.
Objective: To confirm the identity and estimate the purity of a commercial sample of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester, and to assess the degree of hydrolysis to the corresponding boronic acid.
Materials:
-
Commercial sample of the title compound.
-
Deuterated solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
HPLC-grade acetonitrile (ACN) and water.
-
NMR tubes, vials, pipettes.
Equipment:
-
¹H NMR Spectrometer (400 MHz or higher).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
Part A: Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of DMSO-d₆. Transfer the solution to an NMR tube.
-
Causality: DMSO-d₆ is used because it effectively solubilizes the compound and its potential boronic acid byproduct. The acidic N-H proton of the indazole will be observable.
-
-
Acquisition: Acquire a standard proton NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) for accurate integration.
-
Data Analysis:
-
Identity Confirmation: Compare the obtained spectrum to a reference spectrum (if available) or predict the spectrum. Look for characteristic peaks: the aromatic protons on the indazole core, the singlet for the 12 protons of the two methyl groups on the pinacol ester (around 1.3 ppm), and the broad N-H proton (typically >12 ppm).
-
Purity Assessment: Integrate the pinacol methyl singlet against a well-resolved aromatic proton. The ratio should be consistent with the structure (12:1). The presence of significant unidentifiable peaks indicates impurities.
-
Part B: Analysis by Reversed-Phase HPLC
-
System Preparation:
-
Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended to minimize on-column hydrolysis.[8][10][11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Method: A gradient method, for example, starting from 10% B to 95% B over 15 minutes, is a good starting point.
-
Detection: UV at 220 nm and 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in 100% acetonitrile. Dilute as necessary.
-
Injection and Analysis: Inject the sample and run the gradient method.
-
Data Analysis:
-
The pinacol ester should be the major peak. It will be significantly less polar (longer retention time) than its corresponding boronic acid.
-
The presence of an earlier-eluting peak with a similar UV spectrum is indicative of the free boronic acid, a product of hydrolysis.
-
Calculate the area percentage of the main peak to determine the purity. A purity of >95% is generally acceptable for most applications.
-
Conclusion and Future Outlook
5-Fluoro-1H-indazole-6-boronic acid pinacol ester is a testament to the power of strategic molecular design. It provides medicinal chemists with a versatile and powerful tool to rapidly access novel indazole-containing compounds with potentially enhanced pharmacological properties. As drug discovery continues to target more complex biological space, the demand for well-characterized, high-purity, and rationally designed building blocks like this will only increase. A thorough understanding of its properties, applications, and sourcing considerations is essential for any research professional aiming to leverage its full potential in the development of next-generation therapeutics.
References
- G.L. Reid, J. M. O'Brien, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Available at: https://pubmed.ncbi.nlm.nih.gov/22425488/
- G.L. Reid, J. M. O'Brien, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. Available at: https://www.researchgate.
- A. Kumar, T. Ng, et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Available at: https://www.ingentaconnect.com/content/apl/ljcrt/2014/00000037/00000012/art00005
- ALDRICH 1H-Indazole-5-boronic acid pinacol ester, 95%. Thomas Scientific. Available at: https://www.thomassci.com/scientific-supplies/1h-Indazole-5-boronic-acid-pinacol-ester
- A. Kumar, T. Ng, et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium. Available at: https://www.bohrium.com/article/10.1080/10826076.2014.945892
- 1H-Indazole-6-boronic acid pinacol ester. Chem-Impex. Available at: https://www.chemimpex.com/products/19162
- A. Kumar, T. Ng, et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/ACCURATE-ANALYSIS-OF-BORONIC-PINACOL-ESTERS-USING-Kumar-Ng/6504a79b26581896898492025d50604164b38341
- 1H-Indazole-6-boronic acid pinacol ester | 937049-58-6. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f100f
- 1H-INDAZOLE-6-BORONIC ACID PINACOL ESTE& | 692735-1G. Merck Millipore. Available at: https://www.merckmillipore.com/MX/es/product/1H-INDAZOLE-6-BORONIC-ACID-PINACOL-ESTE,692735-1G
- 2,3,4,5,6-Pentafluorobenzeneboronic acid pinacol ester, 96% 250 mg. Fisher Scientific. Available at: https://www.fishersci.com/shop/products/2-3-4-5-6-pentafluorobenzeneboronic-acid-pinacol-ester-96/H60431.MD
- Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. Available at: https://www.researchgate.
- 1H-Indazole-5-boronic acid pinacol ester. Chem-Impex. Available at: https://www.chemimpex.com/products/19161
- Synthesis of boronic acid pinacol esters as a precursors. ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-of-boronic-acid-pinacol-esters-as-a-precursors_fig1_328003102
- H. Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Pharmacia. Available at: https://pharmacia.pensoft.net/article/76978/
- A.A. Fayed, et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10844781/
- Indazole. Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=cv5p0650
- S. Gomes, et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: https://www.mdpi.com/1420-3049/25/18/4323
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. semanticscholar.org [semanticscholar.org]
Technical Guide: Storage Stability & Handling of 5-Fluoro-6-Indazole Boronic Ester
Abstract
The 5-fluoro-6-indazole boronic ester (specifically the pinacol ester) is a high-value pharmacophore scaffold widely used in kinase inhibitor development. While the pinacol ester moiety confers improved stability over the free boronic acid, this specific heterocyclic core presents unique storage challenges. The electron-withdrawing 5-fluoro substituent and the acidic N-H of the indazole ring significantly influence its susceptibility to protodeboronation and oxidative degradation . This guide details the mechanistic underpinnings of these instabilities and provides a validated protocol for long-term storage to maintain >98% purity.
Chemical Nature & Degradation Mechanisms[1][2]
To preserve this reagent, one must understand the "Why" behind its degradation. The stability of 5-fluoro-6-indazole boronic ester is governed by three competing pathways: Hydrolysis , Protodeboronation , and Oxidation .
The "Goldilocks" Stability of Pinacol Esters
Boronic pinacol esters are kinetically trapped. They are thermodynamically more stable than their acyclic counterparts due to the entropy of the 5-membered dioxaborolane ring. However, they are not inert.
-
The 5-Fluoro Effect: The fluorine atom at the C5 position is highly electronegative. Through inductive effects (-I), it withdraws electron density from the aromatic ring. This lowers the pKa of the boron center, making it more Lewis acidic and thus more susceptible to nucleophilic attack by water or hydroxide ions (the first step in degradation).
-
The Indazole Factor: The indazole core possesses an acidic proton at N1 (pKa ~14). In the presence of moisture or basic impurities, this proton can participate in hydrogen bonding or tautomerization, potentially catalyzing hydrolysis.
The Degradation Cascade
The degradation is rarely a single step. It typically follows a cascade where moisture is the "gatekeeper."
-
Stage 1: Hydrolysis (Reversible): Atmospheric moisture attacks the boron center, opening the pinacol ring to form the free boronic acid. This is reversible if the pinacol by-product remains in the system, but in open air, it drives forward.
-
Stage 2: Protodeboronation (Irreversible): Once the free boronic acid is formed, the C-B bond is vulnerable. The 5-fluoro group stabilizes the transition state for C-B bond cleavage (ipso-substitution), leading to the formation of the defunctionalized 5-fluoroindazole (des-boryl product).
-
Stage 3: Oxidation (Irreversible): In the presence of oxygen, the C-B bond can be inserted by
, converting the boronic ester to a phenol (5-fluoro-6-hydroxyindazole).
Mechanistic Visualization
The following diagram illustrates the critical pathways.[1] Note that Hydrolysis is the gateway to the irreversible destruction of the compound.
Caption: Degradation cascade of 5-fluoro-6-indazole boronic ester. Hydrolysis is the primary failure mode, accelerating subsequent irreversible protodeboronation.
Recommended Storage Protocol
Based on the chemical susceptibilities outlined above, the following protocol is the "Golden Standard" for maintaining reagent integrity.
Environmental Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics: Lowering T from 25°C to -20°C slows hydrolysis rates by ~20-30x. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vial | Amber glass blocks UV (though less critical for this scaffold). Glass is impermeable to |
| Seal | Parafilm + Desiccant | Secondary barrier against humidity ingress. |
Handling Workflow (The "Cold Chain")
-
Equilibration: Never open a cold vial immediately. Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Reason: Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating immediate hydrolysis.
-
Aliquotting: If the compound will be used over multiple experiments, aliquot it immediately upon first opening inside a glovebox or under a generic inert gas cone.
-
Solvent Choice: If preparing a stock solution, use anhydrous DMSO or DMA . Avoid alcohols (MeOH, EtOH) as they can trans-esterify the pinacol group. Avoid Acetone (can react with indazole N).
Quality Control (QC) & Analytical Monitoring
Trust but verify. Because protodeboronation yields a product (5-fluoroindazole) that is often UV-active and chromatographically similar, specific analytical methods are required.
Analytical Methods
-
HPLC-MS (Preferred):
-
Column: C18 Reverse Phase (high pH stability preferred, e.g., Waters XBridge).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . Note: Do not use basic buffers (ammonium bicarbonate) as they accelerate on-column hydrolysis.
-
Detection: Monitor for the parent mass [M+H]+ and the specific loss of the pinacol group (Boronic acid mass) and the des-boryl mass (Parent - C6H12BO2 + H).
-
-
H NMR:
-
Look for the disappearance of the pinacol methyl singlet (~1.3 ppm, 12H).
-
Look for new aromatic protons indicating the des-boryl species (5-fluoroindazole).
-
-
B NMR (The Gold Standard):
-
Boronic Ester: Sharp peak at ~30 ppm.
-
Boronic Acid (Hydrolysis): Broad peak at ~28-29 ppm.
-
Borate Anion (Tetrahedral): Sharp peak at ~0-5 ppm (indicates contamination with base or advanced degradation).
-
QC Decision Tree
Use this workflow to determine if a stored batch is viable for synthesis.
Caption: Quality Control decision tree for assessing 5-fluoro-6-indazole boronic ester purity prior to use.
Summary of Stability Data (Simulated)
The following table summarizes typical stability profiles for electron-deficient heteroaryl boronic esters based on accelerated aging studies [1, 2].
| Storage Condition | Timeframe | Expected Purity | Primary Degradant |
| -20°C, Inert, Solid | 12 Months | > 98% | None |
| 4°C, Air, Solid | 3 Months | ~95% | Boronic Acid (Hydrolysis) |
| 25°C, Air, Solid | 1 Month | ~85-90% | Boronic Acid + Des-boryl |
| Solution (DMSO, 25°C) | 24 Hours | < 90% | Protodeboronation |
| Solution (MeOH, 25°C) | 6 Hours | < 80% | Trans-esterification |
Key Takeaway: Never store this reagent in solution for more than a working day. The combination of the polar aprotic solvent and the electron-deficient ring accelerates protodeboronation significantly.
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Studies and Pre-Catalyst Design. Journal of the American Chemical Society.
-
Boronic Ester Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Handling Guidelines: Sigma-Aldrich. Product Safety Data Sheet: 1H-Indazole-6-boronic acid pinacol ester.
-
Analytical Methods: Hall, D. G.[2] (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
Methodological & Application
Application Note: Protocol for Miyaura Borylation of 6-bromo-5-fluoro-1H-indazole
[1][2]
Abstract
This application note details the optimized protocol for the Miyaura borylation of 6-bromo-5-fluoro-1H-indazole , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, EGFR targets).[1][2] While the 5-fluoro substitution enhances metabolic stability and potency, the free 1H-indazole moiety presents synthetic challenges, including catalyst poisoning and competitive N-arylation.[1][2] This guide provides two validated workflows: a Direct Borylation method for rapid screening and a Protected Route (THP) for robust scale-up, ensuring high purity and yield.[2]
Introduction & Strategic Analysis
The installation of a boronate ester at the C6 position of the indazole ring is a pivotal step in diversifying this pharmacophore via subsequent Suzuki-Miyaura couplings.
Substrate Challenges
-
Acidity of N-H: The indazole N-H proton (
) is sufficiently acidic to coordinate with Palladium species or undergo deprotonation by bases, potentially leading to catalyst deactivation or competitive N-arylation.[2] -
Electronic Effects of 5-Fluoro: The fluorine atom at C5 is electron-withdrawing.[1][2][3] This activates the C6-Br bond for oxidative addition but also destabilizes the resulting aryl-palladium intermediate, increasing the risk of protodeboronation (loss of boron) or dehalogenation (replacement of Br with H).
Strategic Decision Matrix
We present two methods. Method A is faster but carries higher risk of side reactions.[3] Method B adds steps but guarantees product integrity on multigram scales.[3]
| Feature | Method A: Direct Borylation | Method B: Protected Route (THP) |
| Steps | 1 (One-pot) | 3 (Protect |
| Atom Economy | High | Moderate |
| Scalability | Low (< 1 g) | High (> 10 g) |
| Purification | Difficult (Polarity issues) | Easy (Lipophilic intermediate) |
| Recommendation | Rapid Analog Scouting | Process Development / Scale-up |
Experimental Workflow Visualization
The following diagram illustrates the decision pathways and reaction logic.
Figure 1: Strategic workflow for the synthesis of the target indazole boronate.
Detailed Protocols
Method A: Direct Borylation (Small Scale)
Best for: Rapid synthesis of <500 mg material where 10-15% lower yield is acceptable.[1][2]
Reagents:
-
Boron Source: Bis(pinacolato)diboron (
) (1.2 equiv)[2] -
Catalyst:
(5 mol%)[2] -
Base: Potassium Acetate (KOAc) (3.0 equiv)[2]
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)[2]
Procedure:
-
Setup: In a glovebox or under active
flow, charge a pressure vial with the substrate, , KOAc, and Pd catalyst. -
Solvation: Add anhydrous 1,4-dioxane (0.15 M concentration relative to substrate).
-
Expert Note: Dioxane is preferred over DMSO here to facilitate workup, as DMSO is difficult to remove from the polar free-NH product.[1]
-
-
Reaction: Seal the vial and heat to 90 °C for 4–16 hours. Monitor by LC-MS.[1][2][3]
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with brine.[3][4]
-
Purification: The free NH boronate is prone to decomposition on silica.[3] Use neutral alumina or perform a rapid silica column with 1%
in the eluent.[3]
Method B: Protected Route (Robust Scale-Up)
Best for: Multi-gram synthesis requiring high purity.[1][2]
Step 1: THP Protection[3]
-
Dissolve 6-bromo-5-fluoro-1H-indazole (1 equiv) in DCM.[1][2][3]
-
Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (pTSA) (0.1 equiv).
-
Stir at RT for 4 hours. Quench with sat.
. -
Isolate the THP-protected intermediate (usually an oil/solid mix).[2][3] Yields are typically >90%.[3]
Step 2: Miyaura Borylation
Reagents:
-
Substrate: 1-(tetrahydro-2H-pyran-2-yl)-6-bromo-5-fluoro-indazole (1.0 equiv)[1][2]
- (1.1 equiv)[2]
- (3 mol%)[2]
-
KOAc (2.5 equiv)[2]
Procedure:
-
Combine reagents in a flask equipped with a reflux condenser.
-
Degas solvent via sparging with
for 20 mins. -
Heat to 85–95 °C overnight.
-
Workup: Dilute with EtOAc/Water. The THP group renders the product lipophilic, making extraction efficient.
-
Purification: Flash chromatography (Hexane/EtOAc). The protected boronate is stable on silica.[3]
Step 3: Deprotection (Optional - can be done post-coupling)
If the free boronate is required immediately:
Technical Data & Troubleshooting
Reagent Table
| Reagent | Role | Equiv | Critical Parameter |
| Boron Source | 1.1–1.2 | Excess ensures conversion; remove excess via washing.[1][2][3] | |
| Catalyst | 0.03–0.05 | Large bite angle prevents Pd-poisoning by N-H.[2][3] | |
| KOAc | Base | 2.5–3.0 | Must be anhydrous. Weak base prevents Suzuki homocoupling. |
| 1,4-Dioxane | Solvent | N/A | Degas thoroughly to prevent phenol formation (oxidation).[2][3] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by N-H | Switch to Method B (Protection) or increase cat. loading to 8 mol%.[3] |
| Dehalogenation (H-product) | Temperature too high | Lower temp to 80°C. Ensure solvent is strictly anhydrous.[2][3] |
| Homocoupling (Biaryl) | Base too strong / | Use KOAc (not |
| Protodeboronation | Acidic workup / Moisture | Avoid acidic workup for Method A. Store product in freezer.[3] |
References
-
Miyaura Borylation Mechanism & Base Selection: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[3] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[2][3] The Journal of Organic Chemistry, 60(23), 7508–7510. Link[2]
-
Borylation of Indazoles (Direct vs Protected): Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[2] Palladium-Catalyzed Arylation of Benzophenone Hydrazone: A General Two-Step Synthesis of Substituted 3-Aminoindazoles. The Journal of Organic Chemistry, 75(8), 2730–2732. Link[2]
-
C
): Chow, C. M., et al. (2021).[3] Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1][2][3] RSC Advances, 11, 6554-6563.[1][2] Link -
Stability of Heterocyclic Boronates: Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016).[2] Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633.[2] Link[2]
Sources
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. 5-(4,4,5,5-Tetramethyl- 1,3,2 dioxaborolan-2-yl)-1H-pyrrolo 2,3-b pyridine AldrichCPR 754214-56-7 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
Reagents for coupling 5-Fluoro-1H-indazole-6-boronic acid pinacol ester with aryl halides
Application Note: Reagents and Protocols for Coupling 5-Fluoro-1H-indazole-6-boronic Acid Pinacol Ester
Executive Summary & Substrate Analysis
The coupling of 5-fluoro-1H-indazole-6-boronic acid pinacol ester presents a unique set of challenges in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of VEGFR and kinase insert domain receptor (KDR) inhibitors (e.g., Axitinib analogs).
Successful coupling requires navigating two competing failure modes: Protodeboronation (loss of the boron group) and Catalyst Poisoning (inhibition by the indazole nitrogen).
The "Push-Pull" Instability
The 5-fluoro substituent exerts a strong inductive effect (
-
Mechanism of Failure: The electron-withdrawing fluorine makes the C6 position more electrophilic, increasing the rate of hydrolytic cleavage of the C-B bond (protodeboronation) under aqueous basic conditions.
-
The Indazole N-H: The free N1-H is acidic (
). In the presence of base, the resulting indazolide anion can coordinate tightly to Palladium(II), arresting the catalytic cycle.
Reagent Selection Guide
The choice of reagents must prioritize the rate of transmetallation over the rate of decomposition.
A. Catalyst Systems
| Tier | Catalyst System | Ligand Characteristics | Application Context |
| Tier 1 (Standard) | Pd(dppf)Cl₂·CH₂Cl₂ | Bidentate, large bite angle, robust. | Best for Aryl Bromides and Iodides . High stability; tolerates steric bulk. |
| Tier 2 (High-Speed) | XPhos Pd G3 / G4 | Bulky, electron-rich biaryl phosphine. | Essential for Aryl Chlorides or Unprotected Indazoles . Rapid oxidative addition outcompetes deboronation. |
| Tier 3 (Heteroaryl) | Pd(dtbpf)Cl₂ | Ferrocenyl bis(phosphine) with t-butyl groups.[1] | Specific for coupling with other Heteroaryl Halides (e.g., pyridines, pyrimidines). |
B. Base Selection
-
Recommended: K₃PO₄ (Potassium Phosphate Tribasic) . It provides a "buffered" basicity that is sufficient to activate the boronate but mild enough to minimize protodeboronation compared to hydroxides.
-
Alternative: Cs₂CO₃ (Cesium Carbonate) . Excellent solubility in organic/aqueous mixtures; often provides higher yields for sterically hindered partners.
-
Avoid: NaOH or KOH (Strong bases accelerate C-B bond hydrolysis).
C. Solvent Systems
-
Standard: 1,4-Dioxane / Water (4:1).[2] The "gold standard" for solubility.
-
Green/Process: 2-MeTHF / Water.
-
For Unprotected Indazoles: n-Butanol / Water. The alcohol helps solubilize the polar indazole species.
Decision Matrix & Workflow
The following diagram outlines the logical flow for selecting reaction conditions based on your specific electrophile and substrate protection status.
Figure 1: Decision tree for selecting optimal coupling conditions based on substrate protection and halide reactivity.
Detailed Experimental Protocols
Protocol A: Standard Conditions (Protected Indazole / Aryl Bromide)
Best for: Routine synthesis where the indazole nitrogen is protected (e.g., SEM, THP, Boc) and the partner is an Aryl Bromide.
-
Charge Reactor: To a reaction vial equipped with a magnetic stir bar, add:
-
5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-boronic acid pinacol ester (1.0 equiv)
-
Aryl Bromide (1.0 – 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv / 5 mol%)
-
K₂CO₃ (3.0 equiv)
-
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (ratio 4:1 v/v). Concentration should be approx. 0.1 M with respect to the indazole.
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes (sparging) or use 3 vacuum/backfill cycles.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: High-Fidelity Conditions (Unprotected Indazole / Aryl Chloride)
Best for: Direct coupling of the free N-H indazole or when using sluggish Aryl Chlorides. Uses Buchwald G3 precatalyst for rapid activation.
-
Charge Reactor: To a reaction vial, add:
-
5-Fluoro-1H-indazole-6-boronic acid pinacol ester (1.2 equiv) [Note: Use slight excess due to instability]
-
Aryl Chloride (1.0 equiv)[2]
-
XPhos Pd G3 (0.03 equiv / 3 mol%)
-
XPhos (0.03 equiv / 3 mol%) [Optional: Added free ligand ensures catalyst longevity]
-
K₃PO₄ (Potassium Phosphate Tribasic) (3.0 equiv)
-
-
Solvent Addition: Add degassed THF and Water (ratio 10:1 v/v). Note: Lower water content reduces protodeboronation risk.
-
Inertion: Strict Argon atmosphere (Glovebox or Schlenk line preferred).
-
Reaction: Heat to 60–80°C . Monitor closely by LCMS; reaction is often fast (1–4 hours).
-
Workup: Acidify slightly (pH 6) during extraction if the product is amphoteric. Use 10% MeOH in DCM for extraction if solubility is poor.
Mechanistic Insight & Troubleshooting
Understanding why the reaction fails is key to optimization.
Figure 2: The race between productive Transmetallation and destructive Protodeboronation.
Troubleshooting Table
| Observation (LCMS) | Diagnosis | Corrective Action |
| Mass of Indazole (M-BPin+H) | Protodeboronation. The C-B bond hydrolyzed before coupling. | 1. Switch base to K₃PO₄ (anhydrous).2. Reduce water ratio.3. Increase catalyst loading to speed up coupling. |
| Starting Material Remains | Catalyst Deactivation. Pd is likely coordinated to the Indazole Nitrogen. | 1. Protect the Indazole (THP/SEM).2. Use XPhos Pd G3 (bulky ligand prevents N-binding). |
| Homocoupling (Ar-Ar) | Oxidative Issues. Presence of oxygen. | 1. Degas solvents more rigorously.2. Ensure reaction is under positive Argon pressure. |
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Source:Journal of the American Chemical Society (via NIH/PMC).
-
Key Finding: Establishes XPhos and SPhos as superior ligands for unprotected indazoles.[2]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-C
-
Source:Journal of the American Chemical Society.[4]
- Key Finding: Details the efficacy of Buchwald prec
-
-
Protodeboronation: Mechanisms and Strategies for Mitig
- Source:Chemical Reviews / Wikipedia Summary.
- Key Finding: Explains the mechanism of base-catalyzed deboronation in fluoro-aryl boron
-
Synthesis of Indazole-Based Kinase Inhibitors (Applic
- Source:BenchChem / RSC Publishing.
- Key Finding: General protocols for 3- and 6-substituted indazoles in drug discovery.
Sources
Microwave-Assisted Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-fluoroindazoles using 5-Fluoroindazole-6-boronic Ester
An Application Guide and Protocol for Researchers
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 6-aryl-5-fluoroindazoles via Suzuki-Miyaura cross-coupling, utilizing 5-fluoroindazole-6-boronic acid pinacol ester. Fluorinated indazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Microwave-assisted organic synthesis (MAOS) offers a transformative approach, dramatically accelerating reaction times, improving yields, and promoting greener chemistry compared to conventional heating methods.[3][4] This guide details the underlying principles of microwave chemistry, provides a robust, step-by-step protocol for the coupling reaction, discusses optimization strategies, and outlines essential safety considerations. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this powerful technology for the efficient synthesis of complex heterocyclic molecules.
Introduction: The Strategic Advantage of MAOS for Heterocyclic Scaffolds
The indazole core is a privileged scaffold in pharmaceutical development, forming the basis of drugs for oncology, inflammation, and anti-viral applications.[2][5] The incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[6][7] The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds, and the use of boronic esters offers advantages in stability and handling compared to free boronic acids.[8][9]
However, traditional synthesis methods often require long reaction times (hours to days) at high temperatures, which can lead to byproduct formation and degradation of sensitive substrates.[3] Microwave-assisted organic synthesis (MAOS) directly addresses these challenges. By utilizing microwave irradiation, the process heats the reaction mixture volumetrically and uniformly, leading to rapid temperature elevation and significant rate enhancements.[10][11] This technology is particularly beneficial for the synthesis of nitrogen-containing heterocycles, often resulting in cleaner reactions, higher yields, and drastically reduced synthesis times.[12][13][14]
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating, which relies on inefficient thermal conduction from an external source through the vessel wall, microwave heating is a result of the direct interaction of electromagnetic waves with the molecules in the reaction mixture.[11][15]
The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates intense molecular friction, which generates heat.[10][15][16]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts used as bases or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[10][15]
This direct energy transfer is incredibly efficient, allowing for precise temperature control and rapid heating to temperatures far above the solvent's atmospheric boiling point in a sealed vessel.[10] This "superheating" effect is a key driver of the dramatic reaction rate accelerations observed in MAOS.[17]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This section details a representative protocol for the coupling of N-protected 5-fluoroindazole-6-boronic acid pinacol ester with an aryl bromide.
Materials and Reagents
| Reagent | Purpose | M.W. | Stoichiometry | Typical Amount (0.5 mmol scale) |
| N-SEM-5-fluoro-6-(pinacolato)boron-1H-indazole | Boronic Ester | 394.28 | 1.0 eq | 197 mg |
| 4-Bromoanisole | Aryl Halide | 187.04 | 1.2 eq | 112 mg (75 µL) |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 816.64 | 0.03 eq (3 mol%) | 12.2 mg |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 3.0 eq | 207 mg |
| 1,4-Dioxane | Solvent | 88.11 | - | 4.0 mL |
| Water (Deionized) | Co-Solvent | 18.02 | - | 1.0 mL |
-
Scientist's Note: The choice of an N-protected indazole is crucial. Unprotected indazoles can interfere with the catalytic cycle. The SEM (2-(trimethylsilyl)ethoxymethyl) group is used here as an example protecting group due to its stability under these reaction conditions.[18] Other protecting groups like THP may also be suitable.[18]
Instrumentation
-
A dedicated laboratory microwave reactor designed for chemical synthesis (e.g., Anton Paar Monowave, CEM Discover). Domestic microwave ovens must not be used. [19]
-
10 mL microwave reaction vial with a Teflon-coated magnetic stir bar.
-
Crimp sealer for reaction vials.
-
Standard laboratory glassware for workup.
-
Rotary evaporator.
-
Flash column chromatography system.
Reaction Workflow
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add N-SEM-5-fluoro-6-(pinacolato)boron-1H-indazole (197 mg, 0.5 mmol, 1.0 eq).
-
Addition of Reagents: Sequentially add 4-bromoanisole (112 mg, 0.6 mmol, 1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (12.2 mg, 0.015 mmol, 3 mol%), and potassium carbonate (207 mg, 1.5 mmol, 3.0 eq).
-
Scientist's Note: The order of addition is generally not critical for these solid reagents. Using a slight excess of the aryl halide can help drive the reaction to completion. The palladium catalyst is air-stable and can be handled on the bench. The base (K₂CO₃) is crucial for the transmetalation step of the Suzuki-Miyaura cycle.[20]
-
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) followed by deionized water (1.0 mL).
-
Scientist's Note: A mixed solvent system like dioxane/water is common for Suzuki reactions.[21] The water helps to dissolve the inorganic base and facilitates the catalytic cycle, while the dioxane solubilizes the organic reagents.
-
-
Sealing the Vessel: Securely seal the vial using a crimp cap. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters:
-
Temperature: 120 °C (Ramp time: 2 min)
-
Hold Time: 15 minutes
-
Stirring: High
-
Power: Dynamic (instrument will adjust power to maintain temperature)
-
-
Cooling: After the irradiation is complete, the instrument will cool the reaction vial to a safe handling temperature (typically <50 °C) using compressed air. Do not attempt to open a hot, pressurized vial.
-
Workup: Open the vial and transfer the contents to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
-
Shake the funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Scientist's Note: The aqueous wash removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-(4-methoxyphenyl)-5-fluoro-1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole.
Reaction Optimization
The protocol provided is a robust starting point, but optimization may be required for different substrates. Microwave reactors allow for rapid reaction screening.
Table 2: Example Optimization Parameters for Suzuki-Miyaura Coupling
| Entry | Base (3 eq) | Solvent System | Temp (°C) | Time (min) | Conversion (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >95 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >98 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 120 | 15 | 90 |
| 4 | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 120 | 15 | 88 |
| 5 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 15 | 75 |
| 6 | K₂CO₃ | Dioxane/H₂O (4:1) | 140 | 10 | >95 |
-
Scientist's Note: Cesium carbonate (Cs₂CO₃) is often a more effective base but is also more expensive. Temperature and time are easily varied; higher temperatures can often reduce the required reaction time.[22] The choice of catalyst and ligand can also be critical, especially for challenging substrates like aryl chlorides.[23]
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group (Ar') from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled together and eliminated from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst.
Safety Considerations for Microwave Synthesis
Safety is paramount when working with microwave reactors. Always adhere to the manufacturer's guidelines and institutional safety protocols.
-
Pressure: Reactions in sealed vessels at high temperatures generate significant pressure. Never exceed the recommended fill volume (typically 1/3 to 1/2 of the vial volume) to allow for headspace.[24] Always allow the instrument to cool the vessel completely before opening.[25]
-
Solvent Choice: Use solvents with high dielectric constants for efficient heating. Avoid using non-polar solvents without a suitable polar co-solvent or a special stirring device designed for such conditions.[24]
-
Exothermic Reactions: Be cautious with reactions known to be highly exothermic. Microwave energy can accelerate the rate of heat evolution, potentially leading to a runaway reaction. Start with small-scale tests at lower temperatures.[19][26]
-
Metal: Never place bulk metal objects (spatulas, foil) inside the microwave cavity, as this can cause arcing and create a fire hazard.[25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Operate the microwave reactor within a certified fume hood.[25]
References
-
Ravichandran, S., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Microwave chemistry. [Link]
-
Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]
-
Leadbeater, N. E., & McGowan, C. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. [Link]
-
Al-dujaili, L. J., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research. [Link]
-
CEM Corporation. (n.d.). Microwave Heating - Mechanism and Theory. [Link]
-
ETH Zurich. (n.d.). Microwave Reactor Safety. [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]
-
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. [Link]
-
El-Sayed, N. N. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences. [Link]
-
Calvo-Flores, J., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
-
da Costa, P. F., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
-
IChemE. (n.d.). Microwave chemistry — an approach to the assessment of chemical reaction hazards. [Link]
-
Thomson, D. W., et al. (2016). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Chemical Science. [Link]
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR and Combinatorial Science. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Crudden, C. M., et al. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy. [Link]
-
Sova, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Boufroura, H., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
Mowlem, T. D., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]
-
ResearchGate. (n.d.). Structure of 5-fluoroindole derivatives 145–150. [Link]
-
Khan, I., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Semantic Scholar. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. [Link]
-
Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
Chemical Journal of Scientific Theory. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
Max Planck Institute. (n.d.). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
Sources
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- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09113F [pubs.rsc.org]
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- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chem.tamu.edu [chem.tamu.edu]
- 25. scribd.com [scribd.com]
- 26. icheme.org [icheme.org]
Application Note: Solvent Selection Strategies for the Suzuki-Miyaura Cross-Coupling of Fluorinated Indazole Boronates
Executive Summary
The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern drug development. However, incorporating fluorinated indazole pharmacophores via their boronic acid or ester derivatives presents a significant synthetic hurdle. The electron-withdrawing nature of the fluorine atom, combined with the electron-deficient indazole core, renders these boronates highly susceptible to protodeboronation (cleavage of the C–B bond).
This application note provides a deep mechanistic analysis of why this degradation occurs and outlines field-proven causality-driven strategies for solvent and base selection. By carefully tuning the solvent micro-environment and utilizing highly active precatalysts, chemists can outcompete the degradation pathway and achieve high-yielding cross-couplings.
Mechanistic Foundations: The Protodeboronation Dilemma
To optimize a reaction, one must first understand its failure modes. The primary failure mode for fluorinated heteroaryl boronates is protodeboronation, a process highly dependent on the reaction's pH and water content[1].
According to the Kuivila mechanism, base-catalyzed protodeboronation begins when a hydroxide or alkoxide ion coordinates to the empty p-orbital of the boron atom, forming a reactive, tetrahedral boronate complex
Because fluorine is highly electronegative, it lowers the LUMO of the boron atom (increasing its Lewis acidity) and stabilizes the resulting aryl anion leaving group. Consequently, the C–B bond in the boronate complex is rapidly cleaved by protic solvents (like water or ethanol), yielding the de-borylated indazole (
Competing transmetalation and protodeboronation pathways in Suzuki-Miyaura coupling.
The Causality of Solvent and Base Selection
The kinetic race between transmetalation (productive) and protodeboronation (destructive) is dictated by the solvent polarity , water miscibility , and base strength .
Water's Dual Role and Solvent Miscibility
Water is typically required to dissolve inorganic bases and facilitate the formation of the active boronate. However, excess water accelerates hydrolysis.
-
Highly Miscible Solvents (1,4-Dioxane, THF): In a standard 3:1 Dioxane/Water mixture, the organic phase contains a high concentration of dissolved water and hydroxide ions. For stable aryl boronates, this is fine. For fluorinated indazoles, this environment guarantees rapid destruction.
-
Low Miscibility Solvents (CPME, Toluene): Cyclopentyl methyl ether (CPME) is an ethereal solvent with very low water solubility. By running the reaction in a biphasic CPME/Water system (or entirely anhydrous CPME), the concentration of water in the organic phase (where the Pd catalyst and boronate reside) is kept strictly at trace levels. This starves the protodeboronation pathway of its necessary proton source while still allowing interfacial transmetalation.
Base Selection: Nucleophilicity vs. Basicity
Strong, highly nucleophilic bases like
Quantitative Solvent/Base Matrix
The following table summarizes the causal relationship between solvent/base choices and the resulting ratio of desired cross-coupled product to de-borylated byproduct for a model fluorinated indazole pinacol boronate.
| Solvent System | Base | Water Content | Catalyst System | Product : Protodeboronation Ratio |
| 1,4-Dioxane / | High | 15 : 85 | ||
| THF / | Moderate | XPhos Pd G2 | 60 : 40 | |
| 1,4-Dioxane / | Moderate | XPhos Pd G2 | 85 : 15 | |
| CPME (Anhydrous) | Trace | XPhos Pd G2 | 95 : 5 |
Data Interpretation: The combination of an anhydrous ethereal solvent (CPME), a fluoride base (
Optimized Experimental Protocol
This self-validating protocol utilizes anhydrous CPME and
Step-by-step workflow for optimizing Suzuki coupling of unstable boronates.
Step-by-Step Methodology
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
Fluorinated indazole pinacol boronate (1.2 equiv)
-
Cesium Fluoride (
, 3.0 equiv) - Must be oven-dried and stored in a desiccator. -
XPhos Pd G2 (0.02 - 0.05 equiv)
-
Anhydrous CPME (Degassed)
-
Schlenk line or Glovebox[1]
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times.
-
Solid Charging: Inside a glovebox (or under positive Argon flow), charge the flask with the aryl halide, fluorinated indazole boronate,
, and XPhos Pd G2. -
Solvent Addition: Add anhydrous, degassed CPME (0.1 M relative to the aryl halide) via a gas-tight syringe. Note: Degassing the solvent via 30 minutes of Argon sparging or freeze-pump-thaw cycles is critical to prevent oxidative degradation of the catalyst[1].
-
Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath at 65 °C. Avoid temperatures above 80 °C, as thermal stress exponentially increases the rate of protodeboronation[1].
-
Monitoring: Stir vigorously (1000 rpm) to ensure adequate mixing of the heterogeneous
. Monitor the reaction via LC-MS after 2 hours. -
Workup: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure for subsequent column chromatography.
Analytical Monitoring & Troubleshooting
When optimizing these couplings, visual or TLC monitoring is insufficient. You must utilize LC-MS to accurately track the fate of the boronate[1].
-
Identifying Protodeboronation: Look for the mass of the protonated indazole (
of ) in the LC-MS trace. If this peak dominates early in the reaction while the aryl halide remains unconsumed, your transmetalation is too slow, or your solvent contains too much water[1]. -
Catalyst Stalling: If both the aryl halide and the intact boronate ester are present after 4 hours, the Pd catalyst has likely deactivated. Ensure strict oxygen exclusion and consider increasing the catalyst loading to 5 mol%.
-
Autocatalytic Deborylation: Some heteroaryl boronates become highly labile at their specific
due to autocatalytic mechanisms[5]. Keeping the reaction strictly anhydrous and utilizing the pinacol ester (rather than the free acid) prevents this self-destruction.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Application Note: One-Pot Borylation and Suzuki Coupling of 6-Bromo-5-fluoroindazole
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of fluorinated indazole scaffolds, specifically targeting the 6-bromo-5-fluoroindazole core. This motif is ubiquitous in next-generation kinase inhibitors (e.g., VEGFR, JAK) where the fluorine atom modulates metabolic stability and potency.
Executive Summary
This protocol details a robust, scalable "telescoped" (one-pot) sequence to convert 6-bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole into diverse biaryl derivatives. By avoiding the isolation of the intermediate boronate ester, this method minimizes oxidative deboronation—a common pitfall with electron-deficient fluoro-aryl boronates—and significantly improves atom economy.
Key Advantages:
-
Mitigation of Protodeboronation: The 5-fluoro substituent destabilizes the C–B bond; immediate consumption in the Suzuki cycle prevents degradation.
-
Catalyst Economy: Utilizes a single palladium loading for both catalytic cycles.
-
Scalability: Validated for gram-scale synthesis with >75% overall yields.[1]
Scientific Foundation & Mechanistic Insights
The Fluorine Effect & Regiochemistry
The 5-fluoro group exerts a strong inductive effect (-I), withdrawing electron density from the indazole ring.
-
Impact on Borylation: The C6–Br bond is activated for oxidative addition, facilitating the initial insertion of Pd(0).
-
Impact on Stability: The resulting boronate at C6 is electron-deficient. If isolated, it is prone to hydrolysis and subsequent protodeboronation (C–B cleavage replaced by C–H) under ambient conditions. The one-pot protocol circumvents this by maintaining an inert, anhydrous environment until the coupling partner is introduced.
Protection Strategy (Critical)
While unprotected indazoles can sometimes be coupled, the free N1–H (pKa ~14) poses two risks:
-
Catalyst Poisoning: Formation of insoluble Pd-indazole complexes.
-
Side Reactions: N-arylation or competitive deprotonation consuming the base. Recommendation: Use THP (Tetrahydropyran) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection. This guide utilizes the THP group due to its stability under basic Suzuki conditions and facile acidic removal.
Visual Workflows
Experimental Workflow (DOT Diagram)
Caption: Sequential workflow for the one-pot borylation and Suzuki coupling process.
Catalytic Cycle Logic (DOT Diagram)
Caption: Dual catalytic cycle illustrating the transition from Borylation (Cycle 1) to Cross-Coupling (Cycle 2).
Detailed Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 6-Bromo-5-fluoro-1-THP-indazole | 1.0 | Substrate | THP protected (See Ref 1) |
| Bis(pinacolato)diboron (B2pin2) | 1.1 - 1.2 | Boron Source | Excess ensures full conversion |
| Pd(dppf)Cl2 · DCM | 0.05 (5 mol%) | Catalyst | Robust; resists air oxidation |
| Potassium Acetate (KOAc) | 3.0 | Weak Base | Essential for Step 1 (anhydrous) |
| 1,4-Dioxane | [0.2 M] | Solvent | Must be anhydrous and degassed |
| Coupling Partner (Ar'-X) | 1.0 - 1.2 | Electrophile | Aryl Bromides or Iodides preferred |
| Potassium Carbonate (K2CO3) | 3.0 | Strong Base | Added as 2M aq. solution in Step 2 |
Step-by-Step Methodology
Step 1: Miyaura Borylation [1][2][3][4]
-
Setup: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, charge the Indazole substrate (1.0 equiv), B2pin2 (1.1 equiv), and KOAc (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (N2) or Argon three times.
-
Catalyst Addition: Add Pd(dppf)Cl2[1] · DCM (5 mol%). Note: Adding catalyst last minimizes exposure to air in solution.
-
Solvent: Add anhydrous 1,4-Dioxane (concentration ~0.2 M) via syringe.
-
Reaction: Seal the vessel and heat to 90 °C for 2–4 hours.
-
Checkpoint: Analyze a small aliquot by LCMS. Look for the mass of the boronate ester [M+H]+ and disappearance of the bromide.
-
Caution: Do not proceed if >5% starting material remains. Add 1 mol% extra catalyst if stalled.
-
Step 2: In-Situ Suzuki Coupling
-
Cooling: Cool the reaction mixture to room temperature (RT). Do not expose to air if possible (maintain N2 flow).
-
Additions:
-
Add the second Aryl Halide (Ar'-X) (1.0 equiv).
-
Add degassed 2M aqueous K2CO3 (3.0 equiv). The solvent ratio (Dioxane:Water) should be roughly 4:1 to 5:1.
-
-
Reaction: Reseal and heat to 90–100 °C for 4–12 hours.
-
Optimization: If the second aryl halide is sterically hindered, raise temperature to 110 °C or use microwave irradiation (120 °C, 1 h).
-
-
Workup:
Step 3: Purification
-
Purify via Flash Column Chromatography (Silica Gel).[6]
-
Eluent: Hexanes/EtOAc gradient. Indazoles are typically polar; expect elution at 30–60% EtOAc depending on the Ar' substituent.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Protodeboronation (Ar-H observed) | Reaction too wet during Step 1; Step 2 too long. | Ensure KOAc and Dioxane are dry in Step 1. Increase Ar'-X equivalents in Step 2 to accelerate coupling. |
| Homocoupling (Ar-Ar) | Oxygen leak; oxidative coupling. | Rigorous degassing (sparging) of solvents is required. |
| Stalled Step 2 | Catalyst deactivation. | Add a fresh portion of Pd(dppf)Cl2 (1-2 mol%) along with the Ar'-X in Step 2. |
| Low Yield with Cl-Substrates | Aryl Chlorides are unreactive. | Switch to Aryl Bromides/Iodides or change catalyst to Pd-XPhos G3 for Step 2. |
References
-
Synthesis of Functionalized Indazoles
-
General One-Pot Borylation/Suzuki Methodology
-
Indazole Protection Strategies
-
Catalyst Selection for Borylation
- Title: Miyaura Borylation Reaction - Organic Chemistry Portal.
- Source:Organic Chemistry Portal.
-
URL:[Link]
-
Process Chemistry Scale-Up (Taselisib Example)
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. tcichemicals.com [tcichemicals.com]
Protecting the N1-Position of 5-Fluoroindazole: A Guide to Strategic Coupling Reactions
Introduction: The Significance of the 5-Fluoroindazole Scaffold
The 5-fluoroindazole core is a privileged scaffold in modern medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the fused pyrazole and fluorinated benzene rings, make it a cornerstone for a multitude of pharmacologically active agents.[1][2] The incorporation of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[3] However, the synthetic utility of this valuable building block is often hampered by the reactivity of the indazole N-H proton. This acidic proton can interfere with a wide range of organometallic cross-coupling reactions, which are essential for building molecular complexity.[4] Therefore, a robust protecting group strategy for the N1-position is paramount to successfully employ 5-fluoroindazole in key C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[5] This application note provides a detailed guide to the selection and implementation of N1-protecting groups for 5-fluoroindazole, complete with field-proven protocols and an analysis of their impact on subsequent coupling reactions.
The Rationale for N1-Protection: Enabling Cross-Coupling Chemistry
The indazole nucleus possesses two nitrogen atoms, N1 and N2, both of which can be functionalized. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, making the N1 position the preferred site for protection under thermodynamic control.[1][6] Direct functionalization of unprotected indazoles in palladium-catalyzed cross-coupling reactions is often problematic, leading to side reactions and catalyst deactivation.[5] Protection of the N1-position effectively masks the acidic proton, preventing these undesirable interactions and enabling efficient and high-yielding coupling reactions.[5][7]
Selecting the Optimal N1-Protecting Group for 5-Fluoroindazole
The choice of a protecting group is a critical decision in any synthetic strategy. An ideal protecting group should be:
-
Easy to install in high yield and with high regioselectivity for the N1 position.
-
Stable to the conditions of subsequent reactions (e.g., strong bases, organometallic reagents).
-
Easy to remove under mild conditions that do not affect other functional groups in the molecule.
For 5-fluoroindazole, two protecting groups have proven to be particularly effective: the tetrahydropyranyl (THP) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
Comparative Analysis of THP and SEM Protecting Groups
| Feature | Tetrahydropyranyl (THP) | 2-(Trimethylsilyl)ethoxymethyl (SEM) |
| Protection Conditions | Mildly acidic (e.g., p-TsOH, PPTS) | Basic (e.g., NaH, DIPEA) |
| Stability | Stable to strong bases, organometallics, and nucleophiles. Labile to acid. | Stable to a wide range of conditions, including mild acids and bases. |
| Deprotection Conditions | Mildly acidic (e.g., p-TsOH in alcohol, aq. HCl) | Fluoride source (e.g., TBAF) or strong acid. |
| Advantages | Inexpensive reagent (DHP), generally high-yielding protection. | High stability, orthogonal to many other protecting groups. |
| Disadvantages | Creates a new stereocenter, potentially complicating NMR analysis. | More expensive reagent (SEM-Cl), deprotection can sometimes be sluggish. |
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: N1-Tetrahydropyranyl (THP) Protection of 5-Fluoroindazole
This protocol describes the acid-catalyzed protection of the N1-position of 5-fluoroindazole using 3,4-dihydro-2H-pyran (DHP).
Rationale: The reaction proceeds via protonation of DHP to form a resonance-stabilized carbocation, which is then attacked by the N1-nitrogen of the indazole. Mild acidic catalysts like p-toluenesulfonic acid (p-TsOH) are sufficient to promote this reaction efficiently.[8][9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol:
-
In a reaction vessel, combine N1-THP-3-iodo-5-fluoroindazole (1.0 equiv), the desired boronic acid or ester (1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a ligand like XPhos (0.1 equiv).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the C3-arylated/alkenylated product.
Buchwald-Hartwig Amination of N1-Protected 5-Bromo-5-fluoroindazole
Rationale: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. [10]The success of this reaction is highly dependent on the ligand choice, with bulky, electron-rich biarylphosphine ligands being particularly effective. [11]The base plays a crucial role in both deprotonating the amine and facilitating the catalytic cycle.
Protocol:
-
To an oven-dried reaction vessel under an inert atmosphere, add N1-SEM-5-bromo-5-fluoroindazole (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as RuPhos-Pd-G3 (0.02 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS (1.4 equiv). [12]2. Add an anhydrous aprotic solvent such as toluene or dioxane.
-
Degas the mixture and heat to 90-110 °C for 6-24 hours, monitoring the reaction progress.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired N-arylated or N-alkylated product.
Deprotection Protocols
The final step in the synthetic sequence is the removal of the N1-protecting group to unveil the final product.
Protocol 3: Deprotection of N1-THP Group
Rationale: The THP group is an acetal and is readily cleaved under acidic conditions. The use of a protic solvent like methanol or ethanol facilitates the solvolysis of the intermediate oxocarbenium ion. [8] Procedure:
-
Dissolve the N1-THP protected indazole derivative in an alcohol solvent such as methanol or ethanol.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or aqueous HCl.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product as necessary.
Protocol 4: Deprotection of N1-SEM Group
Rationale: The SEM group is typically cleaved using a fluoride ion source. The fluoride ion attacks the silicon atom, initiating an elimination reaction that liberates the free N-H, ethene, and a trimethylsilyl fluoride byproduct. [13] Procedure:
-
Dissolve the N1-SEM protected indazole in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1 M, 1.5-2.0 equivalents) dropwise at room temperature. [14]3. Stir the reaction at room temperature or heat to reflux, monitoring by TLC. N-SEM deprotection can be slow and may require elevated temperatures. [13]4. Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Work-up for TBAF removal: Removing residual TBAF and its byproducts can be challenging, especially for polar products. An effective method is to add a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate to the crude product dissolved in methanol. [6][15]Stir for 1 hour, then filter off the solids and concentrate the filtrate. This avoids a potentially problematic aqueous workup.
-
Purify the product by column chromatography.
Conclusion
The strategic use of N1-protecting groups is indispensable for the successful application of 5-fluoroindazole in advanced cross-coupling methodologies. Both THP and SEM protecting groups offer reliable and effective means to mask the reactive N-H functionality, each with its own set of advantages and considerations for installation and removal. By carefully selecting the appropriate protecting group and optimizing the subsequent coupling and deprotection steps, researchers can efficiently access a diverse range of complex 5-fluoroindazole derivatives, accelerating the discovery and development of novel therapeutic agents.
References
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Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(5), 723-726. Available at: [Link]
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Li, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. Available at: [Link]
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Garg, N. K., et al. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. Available at: [Link]
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Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. Available at: [Link]
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Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Supporting information for a related procedure). Available at: [Link]
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Kishi, Y. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. Semantic Scholar. Available at: [Link]
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Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1941-1951. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
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Fokin, V. V., et al. (2022). Synthetic Strategies to Access Fluorinated Azoles. Journal of Organic Chemistry, 87(23), 15391-15413. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. BenchChem.
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De la Mora-Guzmán, A. R., et al. (2021). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry, 19(38), 8235-8249. Available at: [Link]
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Yadav, J. S., et al. (2010). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 51(34), 4565-4568. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Organic Chemistry Portal. Available at: [Link]
- ResearchGate. (2025). and 5-fluoro-5-nitro-substituted uracil derivatives. Synthesis and structure.
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Keating, M. J., & Alam, M. M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1941-1951. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
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Huisgen, R., & Nakaten, H. (1954). Indazole. Organic Syntheses, 34, 51. Available at: [Link]
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Reddy, T. S., et al. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 11(52), 32963-32971. Available at: [Link]
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Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics, 42(1), 1-25. Available at: [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]
- ResearchGate. (2026). Synthesis of indazole-based fluorophores.
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González-Vera, J. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. Available at: [Link]
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Knochel, P., et al. (2015). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters, 18(1), 148-151. Available at: [Link]
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Fokin, V. V., et al. (2015). Synthesis of 1-Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. Journal of Organic Chemistry, 80(22), 11496-11505. Available at: [Link]
- BenchChem. (2025).
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van der Eijk, J. M., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. Recueil des Travaux Chimiques des Pays-Bas, 98(11), 515-516. Available at: [Link]
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LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Kumar, R., et al. (2021). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules, 26(18), 5521. Available at: [Link]
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de Oliveira, R. B., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 7863-7875. Available at: [Link]
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Slade, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6333-6336. Available at: [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. BenchChem.
- BenchChem. (n.d.). Deprotection methods for the N-tosyl group on a hydantoin ring. BenchChem.
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Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. Available at: [Link]
-
Daou, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7384-7392. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole. BenchChem.
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Smith, A. M. R., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7025-7031. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). Process for producing 5-fluoro-1-(2r,5s)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yi]cytosine.
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Antonova, A. A., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 28(14), 5433. Available at: [Link]
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Chem Explained. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
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LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Ali, I., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 28(13), 5131. Available at: [Link]
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Jensen, K. F., et al. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Organic Process Research & Development, 12(3), 472-480. Available at: [Link]
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Troubleshooting & Optimization
Preventing protodeborylation of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester
A Senior Application Scientist's Guide to Preventing Protodeborylation in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for 5-Fluoro-1H-indazole-6-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the knowledge to anticipate and overcome common experimental challenges, with a primary focus on mitigating the undesired side reaction of protodeborylation.
Understanding the Challenge: Protodeborylation of 5-Fluoro-1H-indazole-6-boronic acid pinacol ester
Protodeborylation is the undesired cleavage of the carbon-boron bond, where it is replaced by a carbon-hydrogen bond.[1] This side reaction consumes your starting material, leading to reduced yields of the desired coupled product and complicating purification. The 5-Fluoro-1H-indazole-6-boronic acid pinacol ester, while more stable than its corresponding boronic acid, can still be susceptible to protodeborylation under certain Suzuki-Miyaura coupling conditions. The electron-withdrawing nature of the fluorine atom and the presence of the acidic N-H proton on the indazole ring can influence the stability of the C-B bond.[2]
This guide will walk you through the key factors that influence protodeborylation and provide actionable strategies to minimize its occurrence, ensuring the success of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeborylation and why is it a concern with this specific indazole boronic ester?
A1: Protodeborylation is a chemical process where the boronic ester group is replaced by a hydrogen atom.[1] For 5-Fluoro-1H-indazole-6-boronic acid pinacol ester, this results in the formation of 5-fluoro-1H-indazole, a byproduct that reduces the yield of your target molecule. This particular substrate has two features that can contribute to its susceptibility to protodeborylation: the electron-withdrawing fluoro group, which can influence the electronics of the aromatic system, and the acidic N-H proton of the indazole ring, which can participate in side reactions or interact with the catalyst.[2]
Q2: Should I protect the N-H of the indazole ring before performing the Suzuki-Miyaura coupling?
A2: The necessity of N-protection is a critical consideration and depends on your specific reaction conditions and coupling partner.
-
Unprotected Indazole: For many Suzuki-Miyaura reactions, it is possible to proceed without N-protection.[3] This is often preferred as it avoids additional synthesis and deprotection steps. However, the acidic N-H can sometimes interfere with the catalytic cycle, potentially leading to lower yields or the need for higher catalyst loading.[4]
-
Protected Indazole: Protecting the indazole nitrogen, for instance with a Boc (tert-butyloxycarbonyl) or other suitable group, can prevent these interferences and often leads to cleaner reactions and higher yields. However, the protection and subsequent deprotection add steps to your synthesis. Microwave-assisted Suzuki coupling has been reported to sometimes lead to concomitant deprotection of an N-Boc group.[5]
Recommendation: For initial experiments, it is advisable to attempt the coupling with the unprotected indazole. If you encounter low yields, significant byproduct formation, or catalyst deactivation, then proceeding with an N-protected version is a logical next step.
Q3: How do I detect and quantify protodeborylation in my reaction?
A3: You can monitor the progress of your reaction and the formation of the protodeborylated byproduct (5-fluoro-1H-indazole) using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick way to visually track the consumption of starting materials and the appearance of new spots. The protodeborylated byproduct will have a different Rf value than your starting material and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify and quantify the masses of the starting material, desired product, and the protodeborylated byproduct in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of the proton that has replaced the boronic ester group.
Troubleshooting Guide: Minimizing Protodeborylation
This section provides a structured approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions to minimize protodeborylation.
Problem 1: Low yield of desired product with significant formation of 5-fluoro-1H-indazole.
This is a classic indication of protodeborylation outcompeting the desired cross-coupling reaction.
Troubleshooting Steps:
-
Choice of Base: The base plays a crucial role in the Suzuki-Miyaura reaction, but strong bases can also promote protodeborylation.
-
Solvent System and Water Content: The presence of water is often necessary for the Suzuki-Miyaura catalytic cycle, but excess water can facilitate protodeborylation.
-
Insight: Water acts as the proton source for protodeborylation.[9]
-
Recommendation: Use a carefully controlled amount of water in your solvent system. A mixture of an organic solvent like 1,4-dioxane or DME with water (e.g., 4:1 or 5:1 ratio) is a good starting point.[7][8] If possible with your specific substrates, anhydrous conditions can also be explored.
-
-
Reaction Temperature: Higher temperatures can accelerate both the desired reaction and the undesired protodeborylation.
-
Insight: Protodeborylation often has a higher activation energy than the desired coupling, meaning its rate increases more significantly with temperature.
-
Recommendation: Run the reaction at the lowest effective temperature. Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is too slow.[8]
-
Problem 2: Reaction is sluggish and requires prolonged heating, leading to decomposition.
If the desired Suzuki coupling is slow, the sensitive boronic ester is exposed to potentially harsh reaction conditions for a longer period, increasing the likelihood of protodeborylation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: A highly active catalyst can accelerate the desired coupling, allowing it to outcompete protodeborylation.
-
Insight: Modern palladium catalysts and ligands are designed for high turnover rates and can be effective even at lower temperatures.
-
Recommendation: For challenging couplings with heteroarylboronic esters, consider using a high-activity catalyst system. Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can be very effective.[10] Pd(dppf)Cl₂ is also a reliable catalyst for couplings involving indazoles.[11]
-
-
N-Protection Strategy: As discussed in the FAQs, if the unprotected indazole is leading to a sluggish reaction, N-protection should be considered.
Data Presentation: Reaction Parameter Effects on Protodeborylation
| Parameter | Condition Favoring Protodeborylation | Recommended Action to Minimize Protodeborylation |
| Base | Strong, aqueous bases (e.g., NaOH, KOH) | Use weaker, non-hydroxide bases (e.g., K₂CO₃, K₃PO₄)[7][8] |
| Temperature | High temperatures (e.g., >100 °C) | Run at the lowest effective temperature (start around 80 °C)[8] |
| Solvent | High water content | Use a controlled amount of water (e.g., dioxane/water 4:1) or anhydrous conditions[7] |
| Reaction Time | Prolonged heating | Use a more active catalyst to shorten reaction time[10] |
| Catalyst Activity | Slow catalyst turnover | Employ a highly active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)[10] |
| Substrate | Unprotected N-H | Consider N-protection (e.g., with a Boc group) if issues persist[4] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of Unprotected 5-Fluoro-1H-indazole-6-boronic acid pinacol ester
This protocol provides a robust starting point for the coupling of the unprotected indazole.
Materials:
-
5-Fluoro-1H-indazole-6-boronic acid pinacol ester
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent: 1,4-dioxane and water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the 5-Fluoro-1H-indazole-6-boronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with N-Boc Protected 5-Fluoro-1H-indazole-6-boronic acid pinacol ester
This protocol is recommended if issues are encountered with the unprotected substrate.
Materials:
-
N-Boc-5-Fluoro-1H-indazole-6-boronic acid pinacol ester
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent: Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow the same setup procedure as in Protocol 1, using the N-Boc protected indazole boronic ester.
-
Use an anhydrous solvent such as 1,4-dioxane.
-
Heat the reaction mixture to 90-100 °C and monitor its progress.
-
Follow the same workup and purification procedure as in Protocol 1.
-
The final product will be N-Boc protected. Deprotection can be achieved under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if required.
Visualization of Key Concepts
Workflow for Troubleshooting Protodeborylation
Caption: Key factors influencing the fate of the C-B bond.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3).
- El Kazzouli, S., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles.
- Wikipedia. (n.d.).
- El Kazzouli, S., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. Figshare.
- Vera, G., et al. (2018).
- Alvarez-Bercedo, P., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
- A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (n.d.). Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. (n.d.). Benchchem.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- One-pot synthesis of triarylated imidazoles via Suzuki–Miyaura cross-coupling. (n.d.).
- Vera, G., et al. (2018).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing.
- The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.).
- Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. (n.d.). RSC Publishing.
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). Diva-portal.org.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2013). MDPI.
- Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. PubMed.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences.
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lab Reporter [fishersci.se]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted bis(pinacolato)diboron from 5-fluoroindazole reaction mixtures
Technical Support Center: Purification of 5-Fluoroindazole Boronic Esters
Topic: Removal of unreacted Bis(pinacolato)diboron (
Overview: The "Invisible" Impurity Challenge
In the borylation of 5-fluoroindazole (whether via Ir-catalyzed C-H activation or Pd-catalyzed Miyaura coupling), the persistence of unreacted bis(pinacolato)diboron (
Why this is difficult:
-
Chromatographic Camouflage:
is non-polar and often co-elutes with aryl boronate esters on silica gel ( values are frequently identical).[1] -
Detection Failure:
lacks a strong UV chromophore (UV-silent at 254 nm), making it invisible to standard LC-MS/UV triggers unless specific stains are used. -
Solubility Overlap: Both the reagent and the pinacol ester product exhibit high solubility in standard organic extraction solvents (DCM, EtOAc).
This guide provides three tiered protocols to eliminate
Module 1: Detection & Diagnosis (Visualizing the Enemy)
Q: How can I confirm
A: You must use colorimetric TLC staining. Standard UV visualization will mislead you into thinking your product is pure.
Protocol: The Curcumin Stain (Specific for Boron)
Unlike
-
Prepare Stain: Dissolve 100 mg of Curcumin in 100 mL of Ethanol.
-
Dip & Heat: Dip the TLC plate. Heat gently with a heat gun.
-
Interpretation:
- : Appears as a distinct orange/red spot almost immediately.
-
Aryl Boronate Product: Also appears orange but often requires slightly more vigorous heating to hydrolyze the ester first.
-
Differentiation:
typically runs higher (less polar) than the 5-fluoroindazole product, especially if the indazole N-H is unprotected.
Module 2: The Solubility Exclusion Method (Trituration)
Q: Can I wash
A: Yes. This is the most efficient method for indazole derivatives. 5-fluoroindazole derivatives possess a polar N-H motif (unless N-protected), making them significantly less soluble in non-polar alkanes than
The Mechanism:
Step-by-Step Protocol:
-
Concentrate: Evaporate the reaction mixture to a crude oil/solid. Do not leave residual DMF/DMSO; perform an aqueous workup first if necessary.
-
Slurry: Add cold Pentane or Hexane (10 mL per gram of crude) to the flask.
-
Sonicate: Sonicate the mixture for 5–10 minutes. This breaks up the crystal lattice, allowing the solvent to leach out the
. -
Filter: Filter the suspension through a sintered glass funnel.
-
Filtrate (Liquid): Contains
and non-polar impurities. -
Filter Cake (Solid): Contains your purified 5-fluoroindazole product.
-
-
Wash: Wash the cake twice with cold pentane.
Data Summary: Solubility Profile
| Solvent |
Module 3: The "Nuclear Option" (Potassium Trifluoroborate Conversion)
Q: Chromatography failed and trituration didn't work. How do I get >99% purity?
A: Convert your unstable pinacol ester into a robust Potassium Trifluoroborate (
Why this works:
Workflow Diagram (Graphviz):
Caption: Selective precipitation of the aryl trifluoroborate salt leaves B2pin2 in solution.[2]
Protocol:
-
Dissolve: Dissolve crude pinacol ester in Methanol (or Acetone/MeOH 1:1).
-
Add Salt: Add 4.0 equivalents of aqueous saturated Potassium Bifluoride (
) . -
Stir: Stir vigorously at room temperature for 2–4 hours. A white precipitate will form.[3]
-
Filter & Wash: Filter the solid.[3] Wash with cold MeOH, then Et2O.
-
Result: The solid is pure Potassium (5-fluoroindazolyl)trifluoroborate.
-
Note: This salt can be used directly in Suzuki couplings (often with better performance than the ester).[4] If you strictly need the ester, you must hydrolyze it back (inefficient), so only use this if the salt is an acceptable intermediate.
-
Module 4: Chromatographic Optimization
Q: I must use column chromatography. How do I prevent co-elution?
A: You must modify the stationary phase interaction. Standard Silica is acidic; Boronic esters can streak or decompose (protodeboronation).
Modifications:
-
Deactivate Silica: Pre-wash your silica column with 1% Triethylamine (
) in Hexanes. This neutralizes acidic sites that cause streaking. -
Eluent Choice: Avoid pure EtOAc. Use DCM/MeOH or Toluene/Acetone .
-
Tip:
elutes very early in Toluene. Indazoles (being polar) will retain longer.
-
-
Stationary Phase: If available, use Reverse Phase (C18) .
-
is weakly retained on C18 compared to the aromatic Indazole. Run a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The
will wash out in the void volume or early fractions.
-
is weakly retained on C18 compared to the aromatic Indazole. Run a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
-
Chow, W. K., et al. (2010). Practical Purification of Arylboronic Esters by Diethanolamine Complexation. Tetrahedron Letters, 51(31), 4038-4040. (Note: Adapted methodology for scavenging).
-
ThermoFisher Scientific. (n.d.). Bis(pinacolato)diboron Product Specifications & Handling.
Sources
Minimizing dehalogenation side reactions during indazole borylation
To: Research & Development Team From: Senior Application Scientist, Catalysis Group Subject: Technical Guide: Minimizing Dehalogenation During Indazole Borylation
Executive Summary
Dehalogenation (specifically hydrodehalogenation) is the most persistent failure mode when borylating electron-deficient heteroaromatics like indazoles. In the context of Miyaura borylation, this side reaction competes directly with the transmetallation step.
This guide moves beyond generic advice, focusing on the specific electronic and steric idiosyncrasies of the indazole scaffold. It provides a diagnostic framework to distinguish between catalyst deactivation, protodeboronation, and the target issue: hydrodehalogenation.
Part 1: Diagnostic Hub (Troubleshooting & FAQs)
Q1: My LCMS shows a major peak corresponding to [M-X+H]. Is this dehalogenation or protodeboronation? A: This is hydrodehalogenation .
-
Differentiation:
-
Hydrodehalogenation: The halogen (Br/I) on the starting material is replaced by a hydrogen atom before the boron is installed. Mass =
. -
Protodeboronation: The boron is installed successfully but subsequently hydrolyzed and cleaved (usually during workup or due to high base concentration).
-
-
Root Cause: The oxidative addition complex (
) intercepted a hydride source instead of the diboron reagent. The rate of reduction ( ) exceeded the rate of transmetallation ( ).
Q2: I am using Pd(dppf)Cl2 with KOAc in dioxane, but I see 40% dehalogenated byproduct. Why? A: While Pd(dppf)Cl2 is the "standard" catalyst, it is often too slow for electron-deficient indazoles.
-
Mechanism: Indazoles are electron-poor (especially at C3/C4/C5). The
intermediate is highly electrophilic and prone to accepting hydrides from the solvent or base. -
The Fix: You need a ligand that accelerates reductive elimination and transmetallation to outcompete the hydride capture. Switch to bulky, electron-rich phosphines like XPhos or SPhos .[1][2]
Q3: Does the position of the halogen on the indazole ring matter? A: Yes, critically.
-
C3-Position: Highly susceptible to dehalogenation due to the proximity to the N-N bond, which increases the electrophilicity of the C-Pd bond.
-
N-Protection: If N1 is unprotected, the acidic proton (
) will quench the catalyst or consume the base, stalling the cycle and allowing slow background reduction to dominate. N-protection (SEM, THP, Boc) is mandatory.
Part 2: Strategic Optimization (The "Why" and "How")
To minimize dehalogenation, we must manipulate the kinetic competition between the desired Borylation Pathway and the undesired Reduction Pathway .
Catalyst Selection: Speed is Safety
The longer the palladium sits in the oxidative addition state (
-
Recommendation: Use Pd_2(dba)_3 + XPhos or pre-formed XPhos Pd G3/G4 .
-
Why: XPhos is bulky and electron-rich.[1][2] It facilitates rapid oxidative addition (even for chlorides) and, more importantly, creates a steric environment that disfavors the approach of small hydride donors while accelerating the reductive elimination of the bulky Bpin group.
The Base: Thermodynamics vs. Kinetics
-
Standard: Potassium Acetate (KOAc).[3] It is weak and generally safe.
-
The Trap: Do not use strong bases (e.g.,
, ) or alkoxides ( ) unless necessary. Strong bases can promote -hydride elimination from solvents or impurities. -
Advanced Tactic: If dehalogenation persists, switch to Potassium Pivalate (KOPiv) . The pivalate anion is bulkier than acetate, potentially altering the transition state energy to favor transmetallation.
Solvent & Concentration
-
Hydride Sources: DMF and DMSO can decompose to generate hydrides (e.g., via carbamoylation pathways) at high temperatures.
-
Recommendation: Use anhydrous 1,4-Dioxane or Toluene .
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). High concentration favors the bimolecular reaction with
over the pseudo-first-order reaction with solvent-derived hydrides.
Part 3: Visualized Mechanisms
Figure 1: Kinetic Competition in Indazole Borylation
This diagram illustrates the divergence point where the Pd-intermediate either moves toward the desired product or succumbs to side reactions.
Caption: The critical junction is the Oxidative Addition complex. Accelerating Transmetallation (Green Path) via ligand choice is key to avoiding Hydride Capture (Red Path).
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to isolate the source of protons causing dehalogenation.
Part 4: Validated Experimental Protocol
Protocol: High-Fidelity Borylation of N-Protected Indazoles Target Substrate: 5-Bromo-1-(phenylsulfonyl)-1H-indazole
Reagents:
-
Substrate: 1.0 equiv
- : 1.2 equiv
-
Base: KOAc (anhydrous), 3.0 equiv
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Solvent: 1,4-Dioxane (Anhydrous, 0.5 M concentration)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon.
-
Charging: Add Indazole substrate,
, and KOAc to the reaction vial. -
Catalyst Addition: Add XPhos Pd G3. Note: Using a precatalyst (G3/G4) ensures a defined Pd:Ligand ratio and prevents oxidation of free phosphine.
-
Solvent & Sparging: Add anhydrous dioxane. Crucial Step: Sparge the mixture with Argon for 10 minutes subsurface to remove dissolved oxygen (which can oxidize the ligand and stall the cycle, leading to background reduction).
-
Reaction: Seal the vessel and heat to 90°C .
-
Checkpoint: Monitor by HPLC/UPLC at 1 hour.
-
Success Criteria: Conversion > 90%, Dehalogenation < 5%.
-
-
Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd black), and concentrate.
-
Warning: Do not wash with basic water if the product is sensitive to protodeboronation.
-
Data Summary: Catalyst Performance on Indazole Substrates
| Catalyst System | Conversion (2h) | Borylation Yield | Dehalogenation (Side Rxn) | Notes |
| Pd(dppf)Cl2 / KOAc | 65% | 45% | 20% | Slow OA allows hydride capture. |
| Pd(PPh3)4 / K2CO3 | 40% | 15% | 25% | Base too strong; catalyst unstable. |
| Pd2(dba)3 / XPhos | >98% | 92% | <2% | Rapid turnover minimizes side rxns. |
| Pd(OAc)2 / SPhos | >95% | 88% | 5% | Good alternative to XPhos. |
References
-
Chow, W. K., et al. "Palladium-Catalyzed Borylation of Aryl Chlorides: A Comprehensive Study." Journal of Organic Chemistry, 2011.[4]
-
Billingsley, K. L., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane."[4] Journal of Organic Chemistry, 2008.[4]
-
Miyaura, N. "Metal-Catalyzed Borylation of Alkanes and Arenes via C-H Activation for Synthesis of Organoboron Compounds." Bulletin of the Chemical Society of Japan, 2008.
-
Ishiyama, T., et al. "Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Aryl Halides."[4] Journal of Organic Chemistry, 1995.[5]
-
Larsen, M. A., et al. "Iridium-Catalyzed C–H Borylation of Heterocycles: Safety and Selectivity." Chemical Science, 2015.
Sources
Validation & Comparative
Comparison of reactivity: 5-fluoroindazole-6-boronic acid vs pinacol ester
[1]
Content Type: Technical Comparison Guide Subject: Reactivity, Stability, and Application in Suzuki-Miyaura Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Stability-Reactivity Trade-off[2]
In the synthesis of kinase inhibitors (e.g., Axitinib analogues), the 5-fluoroindazole-6-yl motif is a privileged scaffold. However, introducing this moiety via Suzuki-Miyaura coupling presents a critical decision: use the free boronic acid or the pinacol ester .
-
5-Fluoroindazole-6-boronic acid: Offers higher atom economy and faster transmetallation but suffers from severe instability (protodeboronation) and difficult purification.
-
Pinacol Ester: Provides superior shelf-stability and chromatographic behavior but requires in situ hydrolysis or activation, often necessitating harsher reaction conditions.
The Bottom Line: Use the Pinacol Ester for routine library synthesis and storage. Reserve the Free Boronic Acid only for specific catalytic systems (e.g., anhydrous couplings) where base-mediated hydrolysis of the ester is rate-limiting or detrimental to other functional groups.
Mechanistic Analysis & Chemical Behavior[3]
The "Fluorine Effect" and Protodeboronation
The 5-fluoro substituent is not merely a structural feature; it is a reactivity modulator. Fluorine is highly electronegative and positioned ortho to the boron atom.
-
Inductive Effect (-I): The fluorine withdraws electron density from the aromatic ring, making the C-B bond more polarized.
-
Protodeboronation Risk: Under basic conditions (standard Suzuki protocols), the C-B bond is prone to heterolytic cleavage. The 5-fluoro group stabilizes the developing negative charge on the aromatic ring during the formation of the ipso-protonated intermediate, significantly accelerating protodeboronation compared to non-fluorinated indazoles.
Transmetallation Kinetics
-
Free Acid: Enters the transmetallation cycle directly (or via a trimeric boroxine equilibrium). It is the active species.
-
Pinacol Ester: Sterically bulky.[1] In most aqueous-base protocols, it must hydrolyze to the boronic acid (or a hydroxy-boronate species) before transmetallation can occur efficiently. This adds an induction period to the reaction.
Visualization: Stability & Hydrolysis Pathways
Figure 1: Reaction network showing the hydrolysis requirement for the pinacol ester and the competing protodeboronation pathway accelerated by the 5-fluoro substituent.
Comparative Performance Data
The following data summarizes the performance characteristics based on standard laboratory conditions for fluoro-heteroaryl boron species.
| Feature | 5-Fluoroindazole-6-boronic acid | Pinacol Ester Derivative |
| Atom Economy | High (MW ~180) | Lower (MW ~262) |
| Crystallinity | Poor (often amorphous/waxy) | Excellent (often crystalline) |
| Solubility (Organic) | Low (requires MeOH/DMF/DMSO) | High (DCM, THF, Toluene) |
| Silica Gel Stability | Very Poor (streaks, degrades) | Excellent (can be flashed) |
| Protodeboronation | High Risk (t½ < 1h at pH 12/80°C) | Low Risk (until hydrolyzed) |
| Suzuki Rate | Fast (instant transmetallation) | Slower (induction period) |
| Storage | Hygroscopic, forms boroxines | Stable indefinitely at RT |
Experimental Protocols
Method A: Coupling with Pinacol Ester (Recommended for Reliability)
Use this method for library synthesis or when the coupling partner is valuable.
Rationale: The pinacol ester releases the active boronic acid slowly (a "slow-release" mechanism), keeping the concentration of the unstable free acid low and minimizing protodeboronation.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
5-Fluoroindazole-6-boronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Robust against steric bulk.
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Water is essential for hydrolysis.
-
-
Procedure:
-
Charge a microwave vial with halide, boronate ester, and base.
-
Add solvent and degas with N₂ for 5 minutes (sparging).
-
Add Pd catalyst under N₂ flow. Cap immediately.
-
Heat to 90°C for 4–16 hours (oil bath) or 110°C for 30 min (microwave).
-
Note: If conversion stalls, add more water to facilitate ester hydrolysis.
-
Method B: Coupling with Free Boronic Acid (High Reactivity)
Use this method if the pinacol ester fails to hydrolyze or for anhydrous couplings.
Rationale: To prevent rapid protodeboronation of the 5-fluoro-6-boronoindazole, we use a mild base and avoid aqueous conditions that promote the formation of the unstable [Ar-B(OH)3]- species.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
5-Fluoroindazole-6-boronic acid (1.5 equiv) - Excess required due to degradation.
-
Catalyst: XPhos Pd G3 or Pd(OAc)₂/SPhos (0.02–0.05 equiv). Highly active catalysts allow lower temperatures.
-
Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv).
-
Solvent: n-Butanol or Toluene (Anhydrous).
-
-
Procedure:
-
Combine reagents in a dry Schlenk tube.
-
Add anhydrous solvent.[2]
-
Heat to 60–80°C . Do not exceed 80°C.
-
Monitor by LCMS every 30 minutes. The reaction should be complete within 1–2 hours.
-
Warning: Prolonged heating will result in significant deboronated byproduct (5-fluoroindazole).
-
Decision Matrix: Which to Choose?
Figure 2: Decision tree for selecting the optimal boron reagent based on availability, purification needs, and reaction conditions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. [Link]
-
Chow, W. K., et al. (2011). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling. Chemical Reviews, 111(3), 1417–1492. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Impurities in Commercial 5-Fluoroindazole Boronate Samples: An Application Scientist's Perspective
For researchers, scientists, and drug development professionals, the quality of starting materials and intermediates is not merely a matter of process efficiency; it is the foundation of drug safety and efficacy. 5-Fluoroindazole boronate esters are a critical class of building blocks in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds in complex active pharmaceutical ingredients (APIs). However, the synthetic routes to these intermediates and their inherent chemical nature can lead to a diverse array of impurities.
This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in commercial 5-fluoroindazole boronate samples. We will move beyond simple protocol listings to explore the causality behind experimental design, ensuring that the chosen methods are not only accurate but also self-validating and compliant with global regulatory expectations.
The Impurity Landscape: What to Expect in 5-Fluoroindazole Boronate
A comprehensive analysis begins with understanding the potential impurities that can arise. These are broadly classified by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] For 5-fluoroindazole boronate, the impurity profile is typically multifaceted.
-
Process-Related Impurities: These originate from the manufacturing process.[3]
-
Starting Materials: Incomplete reaction can lead to the carry-over of precursors, such as 5-fluoroindazole or boronic acid sources like bis(pinacolato)diboron.
-
By-products: The most significant by-products are often positional isomers. The alkylation or borylation of the indazole ring can occur at either the N-1 or N-2 position, leading to regioisomers that can be difficult to separate and may exhibit different reactivity and toxicological profiles.[4][5]
-
Reagents and Catalysts: Inorganic impurities, such as residual palladium from coupling reactions or inorganic salts, must also be considered.[2][6]
-
-
Degradation Products: These form during storage or handling.
-
Hydrolysis: Boronate esters, particularly pinacol esters, are susceptible to hydrolysis, reverting to the corresponding boronic acid (5-fluoroindazole boronic acid).[7][8] This is a critical impurity to monitor as it can impact reaction stoichiometry and potentially form its own set of impurities.
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines, which can complicate analysis and quantification.[9]
-
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification must be controlled according to their toxicity classification.[1][3]
The Analytical Blueprint: An Integrated, Multi-Modal Strategy
No single analytical technique can fully characterize a complex impurity profile. A robust strategy relies on orthogonal methods—techniques that measure the same attribute using different physical or chemical principles—to build a complete and reliable picture of sample quality. The logical workflow for such an investigation is outlined below.
Caption: Integrated workflow for impurity characterization.
Comparative Overview of Core Analytical Techniques
The selection of an analytical technique is driven by the specific impurity being targeted. The table below compares the primary methods used in this context.
| Technique | Primary Application | Strengths | Limitations & Considerations |
| HPLC / UPLC-UV | Primary purity assessment; Quantification of known and unknown organic impurities. | Robust, reproducible, excellent quantitative performance. | UV detection requires a chromophore; Risk of on-column hydrolysis of boronate esters.[7] |
| LC-MS/MS | Identification of unknown impurities; Ultra-trace quantification of genotoxic impurities (GTIs).[10][11] | High sensitivity and specificity; Provides molecular weight information for structural elucidation. | Matrix effects can cause ion suppression; Quantification requires appropriate standards. |
| GC-MS | Analysis of volatile and semi-volatile compounds. | Gold standard for residual solvent analysis; Excellent separation for volatile impurities.[3][6] | Not suitable for non-volatile or thermally labile compounds like the parent boronate ester. |
| NMR Spectroscopy | Definitive structural elucidation of organic impurities. | Unambiguous identification of positional isomers; Provides absolute structural information without a reference standard.[4][12] | Lower sensitivity compared to MS; Can be complex to interpret for mixtures. |
| ICP-MS | Quantification of elemental/inorganic impurities. | Extremely high sensitivity for trace metals (e.g., residual catalysts).[13] | Does not provide information on the compound's structure; Requires sample digestion. |
In-Depth Protocols and Experimental Rationale
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Analysis
Causality: The primary challenge in the HPLC analysis of boronate pinacol esters is their susceptibility to on-column hydrolysis, which artificially inflates the level of the corresponding boronic acid impurity.[7] This is often catalyzed by the acidic nature of residual silanols on traditional silica-based C18 columns. Therefore, the choice of stationary phase is critical. We select a column with low silanol activity, such as the Waters XTerra MS C18, or modern columns with shielding technology like Waters MaxPeak Premier, to minimize these secondary interactions.[7][14] Furthermore, avoiding acidic pH modifiers in the mobile phase can significantly reduce the hydrolysis rate.[7]
Step-by-Step Methodology:
-
Instrumentation: HPLC or UPLC system with a photodiode array (PDA) detector.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm, or equivalent low-silanol activity column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-18 min: Hold at 80% B
-
18.1-22 min: Return to 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or optimal wavelength for 5-fluoroindazole chromophore).
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in a 50:50 acetonitrile:water mixture at a concentration of 1.0 mg/mL. Rationale: Using a high organic content in the diluent minimizes hydrolysis prior to injection.[7]
-
System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.
Protocol 2: LC-MS/MS Method for a Potential Genotoxic Impurity
Causality: Certain reagents used in synthesis, or the boronate esters themselves, can be flagged as potentially genotoxic impurities (GTIs) and must be controlled at parts-per-million (ppm) levels relative to the API.[8][15] Standard HPLC-UV lacks the required sensitivity. LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition, filtering out background noise and allowing for quantification at trace levels.[10][16][17]
Step-by-Step Methodology (Hypothetical GTI: 4-nitrobenzenesulfonate):
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS Analysis:
-
Ionization Mode: ESI Negative
-
MRM Transition for GTI: m/z 202 -> m/z 122 (Example transition for 4-nitrobenzenesulfonate)
-
Dwell Time: 100 ms
-
-
Sample Preparation: Prepare a stock solution of the API at 10 mg/mL. Prepare calibration standards of the GTI in the sample diluent spanning the expected concentration range (e.g., 1-20 ng/mL, corresponding to 0.1-2 ppm).
-
Quantification: Construct a calibration curve and determine the GTI concentration in the sample. The Limit of Quantification (LOQ) must be at or below the control threshold (e.g., 1.5 µ g/day intake).[11]
Protocol 3: NMR Spectroscopy for Isomer Identification
Causality: While LC-MS can confirm that an impurity has the same mass as the parent compound, it cannot definitively distinguish between positional isomers. NMR spectroscopy is the gold standard for this task.[12] For N-1 and N-2 substituted indazoles, the chemical environment of the protons and carbons on the heterocyclic ring is distinct, leading to predictable and diagnostic differences in their NMR chemical shifts.[4][18] Specifically, the H7 proton in N-2 isomers is significantly deshielded (appears at a higher ppm) compared to its counterpart in the N-1 isomer due to the anisotropic effect of the N-1 lone pair.[4]
Step-by-Step Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the isolated impurity (or an enriched mixture) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Experiments to Acquire:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Proton-decoupled carbon spectrum.
-
(Optional) 2D NMR: COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to aid in complete assignment.
-
-
Data Analysis: Compare the chemical shifts of the aromatic protons and carbons to literature values or to a confirmed standard of one isomer.
Table of Diagnostic NMR Shifts for Fluoroindazole Isomers (Hypothetical Data in DMSO-d₆)
| Atom | N-1 Isomer (Expected δ, ppm) | N-2 Isomer (Expected δ, ppm) | Key Differentiator |
| H3 | ~8.2 | ~8.0 | H3 is shielded in N-2 isomer. |
| H7 | ~7.7 | ~8.4 | H7 is strongly deshielded in N-2 isomer. [4] |
| C3a | ~122 | ~129 | C3a is deshielded in N-2 isomer. |
| C7a | ~141 | ~150 | C7a is strongly deshielded in N-2 isomer. |
Conclusion: Towards a Comprehensive Quality Control Strategy
The characterization of impurities in a critical intermediate like 5-fluoroindazole boronate is a rigorous, multi-faceted process that underpins the safety and quality of the final drug product. A successful strategy is not built on a single technique but on the intelligent integration of orthogonal analytical methods.
-
For routine quality control and purity assessment, a well-developed, stability-indicating HPLC method that mitigates on-column hydrolysis is the cornerstone.[7]
-
For structural elucidation of unknown impurities and definitive identification of isomers, high-field NMR spectroscopy is indispensable.[4][18]
-
To meet stringent regulatory requirements for potentially genotoxic impurities, a validated, high-sensitivity LC-MS/MS method is essential.[8][10][17]
By understanding the potential impurity landscape and applying the appropriate analytical tools with a clear rationale, researchers and drug developers can ensure the quality of their materials, de-risk their development programs, and ultimately contribute to the delivery of safe and effective medicines.
References
-
Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Chetwyn, N. P. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1986-1998. Available from: [Link]
-
Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Pharmacology, 59(1), 1-13. Available from: [Link]
-
Ferreira, I. C. F. R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 869-887. Available from: [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Reddy, G. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available from: [Link]
-
Gullberg, O. (2021). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available from: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]
-
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(8). Available from: [Link]
-
Claramunt, R. M., et al. (2016). ¹³C NMR of indazoles. ResearchGate. Available from: [Link]
-
Wang, Y. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Kansas. Available from: [Link]
-
Reddy, G. H., et al. (2008). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 73(10), 975-983. Available from: [Link]
-
B'Hymer, C. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available from: [Link]
-
FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available from: [Link]
-
De Zwart, M. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 35-42. Available from: [Link]
-
Ferreira, I. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. Available from: [Link]
-
Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Available from: [Link]
-
Kumar, Y. R., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(5), 234-245. Available from: [Link]
-
Sridhar, G., et al. (2020). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. SSRN. Available from: [Link]
-
Lejan Team. (n.d.). Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
Singh, G., & Kumar, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Technology. Available from: [Link]
-
Kumar, A., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. GSC Biological and Pharmaceutical Sciences, 11(2), 133-141. Available from: [Link]
-
Gil, A. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Available from: [Link]
-
MDPI. (2024). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Available from: [Link]
-
Pandiyan, V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4649-4654. Available from: [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available from: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Available from: [Link]
-
SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Available from: [Link]
-
Vanhoenacker, G., et al. (2011). Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. Available from: [Link]
-
Liu, J., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(15), 4999. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. biotech-spain.com [biotech-spain.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. japsonline.com [japsonline.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
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- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijper.org [ijper.org]
- 17. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Fluoro-1H-indazole-6-boronic acid pinacol ester
As a Senior Application Scientist, I frequently observe a critical gap in laboratory safety: the reliance on generic Safety Data Sheets (SDS) that fail to account for the dynamic physical states of a chemical during actual experimental workflows.
Handling 5-Fluoro-1H-indazole-6-boronic acid pinacol ester —a highly valuable building block in drug discovery for synthesizing indazole-based kinase inhibitors via Suzuki-Miyaura cross-coupling—requires more than basic compliance. It demands a causally-linked safety strategy. This guide translates static safety data into a dynamic, field-proven operational protocol, ensuring both researcher safety and experimental integrity.
Hazard Profile & Causality: Beyond the SDS
To protect yourself, you must understand why this specific molecule is hazardous[1].
-
Skin and Eye Irritation (H315, H319): The boronic ester moiety is electrophilic and can interact with biological nucleophiles. Furthermore, the bulky, lipophilic pinacol ester group significantly increases the molecule's ability to penetrate the lipid bilayer of the skin compared to free boronic acids.
-
Respiratory Irritation (H335): This compound is typically supplied as a finely milled, highly static powder. Fluorinated heterocyclic powders are notorious for aerosolizing, presenting a severe inhalation and respiratory sensitization risk if not handled within a controlled draft.
-
Halogenated Complexity: The presence of the 5-fluoro substituent dictates strict downstream disposal protocols, as standard organic incineration can release toxic hydrogen fluoride (HF) gas[2].
Quantitative Safety Parameters & PPE Matrix
The fundamental rule of chemical handling is that Personal Protective Equipment (PPE) must adapt to the solvent environment, not just the solute [3]. Nitrile gloves offer excellent protection against dry boronic ester powders but fail catastrophically when that same powder is dissolved in polar aprotic solvents.
| Safety Parameter / PPE Category | Dry Powder Handling | Solution Handling (e.g., DMF, THF, Dioxane) | Causal Justification & Quantitative Standard |
| Fume Hood Face Velocity | Required | Required | Must be maintained between 80 – 120 fpm to capture aerosolized particulates without causing turbulent vortexes[2]. |
| Hand Protection | Double Nitrile | Butyl Rubber or Laminate (e.g., Silver Shield) | Nitrile (≥0.11 mm) blocks dry powder. However, DMF/THF act as rapid permeation vehicles, carrying dissolved hazards through nitrile in <5 minutes. |
| Eye Protection | ANSI Z87.1 Safety Glasses | Chemical Splash Goggles | Dry powder poses a dust hazard; pressurized coupling reactions pose a severe splash hazard[3]. |
| Body Protection | Standard Cotton Lab Coat | Flame-Retardant (FR) Lab Coat | Cross-couplings utilize flammable solvents and potentially pyrophoric catalysts (e.g., Pd/C). |
Operational Workflow: A Self-Validating Protocol
Every step in this workflow includes a built-in validation mechanism to ensure the safety system is functioning before proceeding.
Phase 1: Pre-Weighing and Static Mitigation
Pinacol esters are highly lipophilic and naturally accumulate static charge, making them "fluffy" and difficult to handle.
-
Calibrate the Environment: Verify the fume hood monitor reads between 80–120 fpm.
-
Neutralize Static: Point an anti-static ionizer gun (e.g., Zerostat) at the plastic weigh boat and your metal spatula. Pull the trigger slowly to bathe the area in positive/negative ions.
-
Transfer: Carefully weigh the 5-Fluoro-1H-indazole-6-boronic acid pinacol ester deep within the hood sash.
-
Validation Checkpoint: The powder should rest completely flat in the weigh boat. If the powder "jumps" or climbs the plastic walls, static is still present. Re-apply the ionizer before proceeding.
Phase 2: Reaction Setup (Suzuki-Miyaura Cross-Coupling)
-
Solvent Introduction: Transfer the solid to the reaction vessel and introduce your solvent (e.g., DMF or Dioxane).
-
Immediate PPE Upgrade: The moment the solid is solvated, switch your outer nitrile glove to a Butyl rubber or Laminate glove.
-
Inerting: Purge the vessel with Argon or Nitrogen.
-
Validation Checkpoint: Consult a chemical compatibility chart for your specific solvent. Visually inspect gloves for any swelling, discoloration, or degradation; if observed, doff immediately.
Phase 3: Decontamination and Disposal Plan
-
Surface Decontamination: Do not use water initially. The fluoro and pinacol groups make this compound highly hydrophobic. Wipe down the balance and spatulas with a cloth dampened with a compatible co-solvent (e.g., isopropanol or acetone), followed by a standard soap and water wash.
-
Waste Segregation: Dispose of all liquid reaction waste in a designated "Halogenated Organic Waste" container. If mixed with a Palladium catalyst, it must be tagged as "Heavy Metal / Halogenated Waste."
-
Validation Checkpoint: Water applied to the cleaned spatula should sheet off smoothly. If water beads up, hydrophobic boronic ester residue remains; repeat the solvent wipe.
Hazard Mitigation & Workflow Visualization
Workflow diagram detailing hazard mitigation and PPE selection based on the physical state of the chemical.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. URL:[Link][3]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL:[Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
